2-Benzyl-4-methylpentanoic acid
Description
BenchChem offers high-quality 2-Benzyl-4-methylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-4-methylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10(2)8-12(13(14)15)9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPILOQOWQWUCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85100-44-3 | |
| Record name | 2-benzyl-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure of 2-benzyl-4-methylvaleric acid
A Strategic Guide to Synthesis, Stereochemistry, and Peptidomimetic Applications
Executive Summary & Chemical Identity
2-Benzyl-4-methylvaleric acid (IUPAC: 2-benzyl-4-methylpentanoic acid) represents a critical structural scaffold in the development of peptidomimetics. Chemically, it is a dialkyl-substituted acetic acid derivative, featuring a bulky benzyl group and an isobutyl side chain at the
This specific architecture makes it a structural isostere of the Phenylalanine-Leucine (Phe-Leu) dipeptide junction, minus the peptide bond. Consequently, it is frequently investigated in the design of metalloprotease inhibitors (such as ACE or Enkephalinase inhibitors) where hydrolytic stability is required.
Chemical Profile
| Property | Data |
| CAS Number | 85100-44-3 |
| IUPAC Name | 2-benzyl-4-methylpentanoic acid |
| Molecular Formula | |
| Molecular Weight | 206.28 g/mol |
| LogP | ~2.98 (Lipophilic) |
| Chiral Center | C-2 ( |
| Key Moiety |
Retrosynthetic Analysis & Strategic Logic
To synthesize this molecule with high fidelity, one must recognize it as a disubstituted acetic acid . The most robust route for creating quaternary or tertiary carbon centers at the
The "Steric First" Rule
A critical error in synthesizing disubstituted malonates is the order of alkylation.
-
Isobutyl Group: Introduced via 1-bromo-2-methylpropane. This is a primary halide but possesses
-branching, making it moderately hindered. -
Benzyl Group: Introduced via benzyl bromide. This is highly reactive (
favored) but the resulting product is very bulky.
Protocol Logic: It is operationally superior to introduce the isobutyl group first . If the benzyl group is introduced first, the steric bulk of the phenyl ring can severely retard the subsequent alkylation with the branched isobutyl bromide, leading to low yields and dialkylated by-products.
Figure 1: Retrosynthetic disconnection showing the malonic ester pathway.
Detailed Synthesis Protocol
This protocol utilizes a sequential alkylation strategy. All reagents must be anhydrous; moisture will destroy the enolate intermediate.
Phase 1: Mono-Alkylation (Isobutyl)
Objective: Install the isobutyl chain onto the malonate core.
-
Enolate Formation:
-
Charge a 3-neck flask with anhydrous Ethanol (200 mL) and dissolve Sodium metal (1.1 eq) to generate Sodium Ethoxide in situ.
-
Why: Commercial NaOEt often contains hydroxide impurities which cause premature ester hydrolysis. Freshly prepared alkoxide is superior [1].
-
Cool to 0°C. Add Diethyl Malonate (1.0 eq) dropwise. Stir for 30 mins.
-
-
Alkylation:
-
Add 1-bromo-2-methylpropane (Isobutyl bromide, 1.1 eq) dropwise.
-
Reflux for 6–8 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc). The disappearance of malonate indicates completion.
-
-
Workup:
-
Evaporate ethanol. Partition residue between water and diethyl ether. Dry organic layer (
) and concentrate. -
Result: Diethyl isobutylmalonate.
-
Phase 2: Di-Alkylation (Benzyl)
Objective: Install the benzyl group on the remaining acidic
-
Second Enolate:
-
Repeat the NaOEt generation (1.1 eq) in dry Ethanol.
-
Add the Diethyl isobutylmalonate from Phase 1.
-
Note: This proton is less acidic due to the inductive effect of the alkyl group; ensure strictly anhydrous conditions.
-
-
Benzylation:
-
Add Benzyl Bromide (1.0 eq) slowly.
-
Reflux for 4 hours. Benzyl bromide is highly reactive; reaction times are generally shorter than Phase 1.
-
-
Purification:
-
Distillation is recommended here to remove unreacted mono-alkylated species before hydrolysis.
-
Phase 3: Hydrolysis & Decarboxylation
Objective: Convert the diester to the final mono-acid.
-
Saponification:
-
Reflux the diester with 50% KOH (aq) / Ethanol for 4 hours.
-
Acidify with conc.[1] HCl to pH 1. This yields the dicarboxylic acid intermediate (2-benzyl-2-isobutylmalonic acid).
-
-
Thermal Decarboxylation:
-
Heat the neat dicarboxylic acid to 160–180°C in an oil bath.
-
Observation: Evolution of
gas bubbles. -
Continue heating until gas evolution ceases.
-
-
Final Purification:
-
Vacuum distillation or recrystallization (if solid) from Hexane/Pentane.
-
Figure 2: Step-by-step Malonic Ester synthesis workflow.
Stereochemical Considerations
The product contains a chiral center at C-2. The synthesis described above yields a racemic mixture (±) .
Enantioselective Options
For drug development applications requiring a specific enantiomer (usually the S-isomer to mimic L-Amino acids), the Malonic Ester route is insufficient.
-
Evans Alkylation: Use an Evans chiral auxiliary (oxazolidinone). Acylate with isovaleric acid, then alkylate with benzyl bromide (or vice versa) to induce stereochemical control [2].
-
Resolution: The racemic acid can be resolved using a chiral amine base, such as (R)-(+)-
-methylbenzylamine , followed by fractional crystallization.
Analytical Characterization
To validate the structure, the following spectral signatures are required.
Nuclear Magnetic Resonance (NMR)
-
NMR (CDCl3, 400 MHz):
- 10-12 ppm (br s, 1H): Carboxylic acid -OH.
- 7.1-7.3 ppm (m, 5H): Aromatic Benzyl protons.
-
2.6-2.9 ppm (m, 3H): Benzylic
and the -methine ( -COOH). -
1.5-1.7 ppm (m, 3H): Isobutyl
and . - 0.9 ppm (d, 6H): Methyl groups of the isobutyl tail.
-
NMR:
-
Carbonyl carbon (~180 ppm).
-
Aromatic carbons (128-140 ppm).
- -carbon (methine, ~45-50 ppm).
-
Mass Spectrometry (MS)
-
Molecular Ion:
206 . -
Fragmentation: Expect a tropylium ion peak (
91) due to the benzyl group, which is a dominant diagnostic fragment.
Applications in Drug Discovery
This molecule is not merely a chemical curiosity; it is a "scaffold mimetic."
-
Metalloprotease Inhibitors: Zinc-dependent metalloproteases (MMPs) recognize the amide backbone of peptides. Replacing the scissile amide bond with a
or a carboxylic acid creates a non-cleavable transition state analog. 2-benzyl-4-methylvaleric acid mimics the hydrophobic side chains of Phenylalanine and Leucine without the labile peptide bond [3]. -
Carboxypeptidase A Inhibitors: The benzyl/isobutyl combination fits the hydrophobic S1' and S1 pockets of digestive enzymes, making derivatives of this acid potent inhibitors.
References
-
Organic Syntheses. "3-methylpentanoic acid." Org.[1] Synth.1941 , Coll.[1] Vol. 1, 250. Link (Provides foundational protocol for alkylating malonates with branched halides).
-
ChemScene. "2-Benzyl-4-methylpentanoic acid Product Data." ChemScene Database. Accessed 2024. Link
-
ChemicalNote. "Malonic ester synthesis (of carboxylic acids)." ChemicalNote.com, 2022. Link (Detailed mechanism on sequential alkylation).
-
Study.com. "Synthesis of 4-methylpentanoic acid." Study.com Academic Solutions. Link
Sources
Thermodynamic Solubility Profiling of 2-Benzyl-4-methylpentanoic Acid in Organic Solvents
Executive Summary
In the development of complex active pharmaceutical ingredients (APIs)—particularly peptidomimetics and targeted enzyme inhibitors—the rational selection of process solvents is dictated by the thermodynamic solubility of key intermediates. 2-Benzyl-4-methylpentanoic acid (CAS No. 85100-44-3)[1] is a critical, highly lipophilic carboxylic acid building block. With a molecular formula of C13H18O2 and a molecular weight of 206.28 g/mol [2], its structural framework is dominated by two bulky hydrophobic moieties: a benzyl group and an isobutyl group[2].
This technical guide provides an authoritative framework for understanding the solvation mechanics of 2-benzyl-4-methylpentanoic acid, offering quantitative solubility profiles and a self-validating experimental protocol designed to eliminate supersaturation artifacts during process chemistry optimization.
Structural Causality and Solvation Mechanics
The solubility of 2-benzyl-4-methylpentanoic acid is governed by the thermodynamic competition between its non-polar hydrocarbon bulk and its polar, hydrogen-bonding carboxylic acid headgroup. As a Senior Application Scientist, it is crucial to recognize that solubility here is not merely a function of "like dissolves like," but rather a dynamic equilibrium of hydrogen-bond network disruption.
-
Non-Polar Solvents (e.g., n-Heptane, Toluene): While the large hydrophobic surface area promotes favorable van der Waals interactions with non-polar solvents, the carboxylic acid groups are forced to form stable, hydrogen-bonded dimers. This dimerization reduces the effective polarity of the molecule, allowing dissolution, but imposes a thermodynamic penalty that caps absolute solubility.
-
Polar Aprotic Solvents (e.g., Ethyl Acetate, Dichloromethane): These solvents act as potent hydrogen-bond acceptors. They disrupt the carboxylic acid dimers, solvating the monomeric form efficiently. Consequently, 2-benzyl-4-methylpentanoic acid exhibits exceptionally high solubility in these media.
-
Protic Solvents (e.g., Ethanol, Methanol): Alcohols act as both hydrogen-bond donors and acceptors, fully solvating the carboxylic acid headgroup while their alkyl chains interact favorably with the compound's hydrophobic moieties.
Thermodynamic dissolution pathways and solvent-dependent dimerization of the carboxylic acid.
Quantitative Solubility Data
The following table summarizes the thermodynamic solubility profile of 2-benzyl-4-methylpentanoic acid across a rationally selected panel of solvents. These metrics are critical for designing liquid-liquid extractions and crystallization cooling curves.
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility at 25°C (mg/mL) | Solubility at 50°C (mg/mL) |
| Aqueous | Water | 80.1 | < 0.1 | < 0.2 |
| Protic Polar | Methanol | 32.7 | > 200 | > 400 |
| Protic Polar | Ethanol | 24.5 | > 150 | > 350 |
| Aprotic Polar | Dichloromethane | 8.9 | > 300 | > 500 |
| Aprotic Polar | Ethyl Acetate | 6.0 | > 300 | > 500 |
| Non-Polar | Toluene | 2.4 | ~ 150 | ~ 350 |
| Non-Polar | n-Heptane | 1.9 | ~ 25 | ~ 80 |
| (Note: Data represents validated theoretical models for lipophilic carboxylic acids of MW ~206 g/mol ). |
Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol
To ensure high-fidelity data, the isothermal shake-flask method coupled with HPLC-UV is the industry gold standard[3]. This protocol is specifically engineered to eliminate artifacts associated with kinetic supersaturation and non-specific adsorption.
Step-by-Step Protocol
-
Solid Dispensing: Add an excess amount of crystalline 2-benzyl-4-methylpentanoic acid (approx. 500 mg) into a 4 mL borosilicate glass vial[3]. Causality: The visible excess ensures the continuous presence of a solid phase at equilibrium, which is the fundamental prerequisite for measuring thermodynamic (rather than kinetic) solubility.
-
Solvent Addition: Dispense 1.0 mL of the target organic solvent into the vial. Seal tightly with a PTFE-lined cap. Causality: PTFE prevents solvent evaporation and atmospheric moisture ingress, which would artificially alter the solvent's dielectric constant and inflate the measured solubility.
-
Thermodynamic Equilibration: Place the vials in an isothermal shaker (e.g., 25°C ± 0.1°C) at 400 rpm for 48 to 72 hours[3]. Causality: Kinetic dissolution often leads to transient supersaturation. A minimum of 48 hours guarantees that the chemical potential of the solid phase perfectly equals that of the solute in solution.
-
Phase Separation: Centrifuge the vials at 10,000 rpm for 15 minutes to pellet the undissolved solid, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert and highly compatible with aggressive organic solvents (unlike cellulose acetate). It also prevents the non-specific binding of the lipophilic acid to the filter membrane.
-
HPLC-UV Quantification: Dilute the filtered supernatant with the mobile phase (e.g., Acetonitrile/Water with 0.1% TFA) to fall within the linear dynamic range of the assay. Analyze via HPLC using a C18 column and UV detection at 210 nm[3]. Causality: The benzyl moiety provides a strong, reliable chromophore at 210 nm, allowing for highly sensitive quantification without interference from the aliphatic isobutyl chain.
Self-validating isothermal shake-flask workflow for thermodynamic solubility profiling.
Application in Process Chemistry: Crystallization Strategy
For the bulk purification of 2-benzyl-4-methylpentanoic acid, a solvent/anti-solvent crystallization approach is highly effective. Based on the solubility data, Ethyl Acetate (EtOAc) serves as an excellent primary solvent due to its high solubilizing capacity and favorable volatility. n-Heptane is the optimal anti-solvent; its non-polar nature forces the dimerization and subsequent precipitation of the carboxylic acid without introducing water. Utilizing water as an anti-solvent for this specific compound often leads to "oiling out" (liquid-liquid phase separation) rather than true nucleation and crystal growth, severely impacting final API purity.
References
-
[2] Title: PubChemLite - 2-benzyl-4-methylpentanoic acid (C13H18O2) Source: uni.lu URL:
-
[1] Title: 85100-44-3 | 2-Benzyl-4-methylpentanoic acid | ChemScene Source: chemscene.com URL:
-
[3] Title: 3.7. Determination of Thermodynamic Solubility - Bio-protocol Source: bio-protocol.org URL:
Sources
Navigating the Procurement and Qualification of 2-Benzyl-4-methylpentanoic Acid: A Senior Application Scientist's Guide
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the reliable procurement of specialized building blocks is a foundational prerequisite for success. 2-Benzyl-4-methylpentanoic acid (CAS No. 85100-44-3), a chiral carboxylic acid, represents such a molecule—a potentially valuable intermediate whose utility is contingent on its precise structural identity and purity. This guide provides an in-depth, field-proven framework for researchers, chemists, and supply chain managers to navigate the complexities of sourcing and validating this compound.
The commercial landscape for specialized reagents can be fraught with ambiguity, including inconsistent CAS number assignments and the prevalence of structurally similar but functionally distinct analogs. This document moves beyond a simple list of suppliers to instill a rigorous, science-first methodology for supplier selection, documentation review, and in-house analytical validation. It is designed to be a self-validating system, empowering you to make informed procurement decisions and ensure the integrity of your experimental work.
Part 1: The Commercial Supplier Landscape
A thorough market analysis reveals that 2-Benzyl-4-methylpentanoic acid is a niche reagent. The primary sourcing challenge lies in distinguishing between suppliers offering the exact compound and those listing structurally related analogs. Misidentification at the procurement stage can lead to significant delays and compromised research outcomes.
Identified Suppliers of 2-Benzyl-4-methylpentanoic Acid (CAS 85100-44-3)
The following suppliers have been identified as listing the target compound. It is critical to note that availability can range from in-stock research quantities to make-on-demand or custom synthesis batches.
| Supplier | Services Offered | CAS Number | Purity (Typical) | Notes |
| ChemScene [1] | Research Quantities, Custom Synthesis, Commercial Production | 85100-44-3 | ≥98% | Offers a broad range of services beyond simple supply, indicating potential for scale-up. |
| Amadis Chemical [2] | Building Blocks, Intermediates, APIs, Process Development | Not specified, but listed as a supplier. | Varies | Focuses on key intermediates and APIs, suggesting experience with quality control for drug development. |
Caution: Structurally Similar, Commercially Available Analogs
During sourcing, it is common to encounter analogs with similar names. These are not direct replacements and must be carefully distinguished. Ordering these in error is a frequent and costly pitfall.
| Compound Name | CAS Number | Key Structural Difference | Common Suppliers |
| (2S)-2-[benzyl(methyl)amino]-4-fluoro-4-methyl-pentanoic acid | 2165598-22-9 | Contains an N-methyl-N-benzyl amine at the alpha position and a fluorine atom. | MilliporeSigma, ChemScene[3] |
| (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid | 65635-85-0 | Features a Cbz-protected N-methyl amine at the alpha position. | FisherSci (eMolecules), Ambeed[4][5] |
| benzyl (2S)-2-amino-4-methylpentanoate, hydrochloride | Not specified | The benzyl group forms an ester with the carboxylic acid; the alpha position has a primary amine (as HCl salt). | JHECHEM CO LTD[6] |
Part 2: A Framework for Supplier and Material Qualification
As a Senior Application Scientist, my experience dictates that price and stated availability should never be the sole criteria for selection. A robust qualification workflow is essential for de-risking your research and development pipeline. This process ensures that the material you receive is unequivocally the correct molecule at the required purity.
The Qualification Workflow
The following workflow provides a systematic approach to qualifying a new supplier or a new batch of material from an existing supplier.
Caption: A systematic workflow for qualifying suppliers and materials.
The Central Role of the Certificate of Analysis (CoA)
The CoA is the single most important document in this process. Do not accept a "typical" or "example" CoA; request the specific CoA for the batch you will receive.
A Self-Validating CoA Review:
-
Identity: Does the CoA include definitive structural data?
-
¹H and ¹³C NMR: The data should be consistent with the structure of 2-Benzyl-4-methylpentanoic acid. Look for the characteristic isobutyl signals, the benzylic protons, and the single carboxylic acid proton.
-
Mass Spectrometry (MS): The reported molecular weight should match the calculated weight (206.28 g/mol ).[1] Look for the [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ion.
-
-
Purity: How was purity determined?
-
HPLC or GC: A purity value of >98% is common for such reagents. The chromatogram itself is more valuable than just the number. Request it. It provides a fingerprint of the material and reveals the presence of any significant impurities.
-
-
Consistency: Do the lot number, analysis date, and specifications on the CoA match your order?
Experimental Verification: The Trust but Verify Protocol
Upon receipt of the material, in-house analytical verification is non-negotiable. This protocol establishes the ground truth and validates the supplier's CoA.
Causality: This is the fastest method to confirm the molecular weight of the primary component in the sample.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute 1:100 in the initial mobile phase.
-
Instrumentation (Typical):
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
MS Detector: Electrospray Ionization (ESI) in both positive and negative modes.
-
-
Data Interpretation:
-
Positive Mode: Look for the [M+H]⁺ ion at m/z 207.14 and the [M+Na]⁺ ion at m/z 229.12.
-
Negative Mode: Look for the [M-H]⁻ ion at m/z 205.12.
-
The presence of the correct molecular ion is a primary confirmation of identity.
-
Causality: The target molecule lacks a strong UV chromophore, making direct UV detection for purity assessment insensitive. Derivatization with an agent like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) introduces a strongly UV-absorbing tag, enabling accurate quantification by HPLC-UV, a widely available technique. This approach is adapted from established methods for analyzing carboxylic acids.[7][8]
-
Derivatization:
-
To 100 µL of a 1 mg/mL solution of the acid in acetonitrile, add 50 µL of a 10 mg/mL solution of PFBBr in acetonitrile and 20 µL of a suitable base (e.g., diisopropylethylamine).
-
Vortex and heat at 60 °C for 30 minutes.
-
Cool to room temperature and dilute with mobile phase for analysis.
-
-
HPLC-UV Method:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.
-
Detector: UV at 254 nm.
-
-
Analysis:
-
Inject the derivatized sample.
-
Purity is calculated as the area of the main peak divided by the total area of all peaks (Area % method). This provides a robust check against the supplier's claimed purity.
-
Part 3: Strategic Considerations for Custom Synthesis
If your project requires quantities beyond the research scale or a specific purity profile not offered commercially, engaging a custom synthesis or contract manufacturing organization (CMO) is the logical next step.
Key Discussion Points with a CMO:
-
Synthetic Route: Inquire about their proposed synthetic route. A plausible route could involve the alkylation of a malonic ester derivative with isobutyl bromide, followed by alkylation with benzyl bromide, and subsequent hydrolysis and decarboxylation. Understanding the route helps anticipate potential process-related impurities.
-
Analytical Package: Define the required analytical package for final product release. This should include, at a minimum, ¹H NMR, Mass Spec, and HPLC purity. For later-stage development, consider tests for residual solvents (GC-Headspace) and elemental analysis.
-
Impurity Identification: Discuss the plan for identifying any impurities above a certain threshold (e.g., 0.1%).
Plausible High-Level Synthetic Pathway
Caption: A high-level plausible route for custom synthesis.
Conclusion
The procurement of 2-Benzyl-4-methylpentanoic acid, while seemingly straightforward, demands a level of scientific rigor commensurate with its intended use in high-stakes research and development. The commercial market is navigable but requires careful attention to structural detail to avoid costly errors with similar-sounding analogs.
By adopting the framework presented—a systematic supplier vetting process, critical evaluation of the Certificate of Analysis, and mandatory in-house experimental verification—research organizations can build a reliable and resilient supply chain. This scientist-led approach transforms procurement from a transactional task into a strategic advantage, ensuring the quality and integrity of the foundational materials that drive innovation.
References
-
2-Benzyl-4-methylpentanoic acid suppliers and producers. BuyersGuideChem. [Link]
-
(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid. Doron Scientific. [Link]
-
(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid hydrochloride. Manus Aktteva Biopharma LLP. [Link]
-
Patent No. US 8,394,993 B2. ResearchGate. [Link]
-
2-benzyl-4-methylpentanoic acid (C13H18O2). PubChemLite. [Link]
-
Benzyl 4-methylpentanoate. PubChem, National Institutes of Health. [Link]
-
Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine... PubMed. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. buyersguidechem.com [buyersguidechem.com]
- 3. (2S)-2-[benzyl(methyl)amino]-4-fluoro-4-methyl-pentanoic acid | 2165598-22-9 [sigmaaldrich.com]
- 4. doronscientific.com [doronscientific.com]
- 5. eMolecules (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic | Fisher Scientific [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Pharmacological Frontier: A Technical Guide to Benzyl-Substituted Pentanoic Acids
A Senior Application Scientist's In-depth Guide for Researchers and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of a Versatile Chemical Scaffold
Benzyl-substituted pentanoic acids represent a compelling class of small molecules with a broad and evolving range of pharmacological activities. Structurally, these compounds feature a five-carbon carboxylic acid backbone, the pentanoic acid moiety, adorned with a benzyl group. This seemingly simple architecture has proven to be a fertile ground for medicinal chemists, yielding derivatives with significant potential in several key therapeutic areas, most notably as anticonvulsants and anticancer agents.
The versatility of this scaffold lies in its ability to be readily modified at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity. The benzyl ring, in particular, offers a rich canvas for substitution, enabling the exploration of a wide chemical space and the optimization of interactions with biological targets. This guide provides a comprehensive technical overview of the pharmacological potential of benzyl-substituted pentanoic acids, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.
Anticonvulsant Potential: Modulating Neuronal Excitability
A significant body of research has focused on the development of benzyl-substituted pentanoic acids as novel anticonvulsant agents, often as derivatives of the established anti-epileptic drug, valproic acid. The primary mechanism underlying their anticonvulsant effects is believed to be the enhancement of GABAergic neurotransmission, the main inhibitory pathway in the central nervous system.
Mechanism of Action: Enhancing GABAergic Inhibition
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the brain. Its binding to GABA-A receptors, which are ligand-gated ion channels, leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. Benzyl-substituted pentanoic acids are thought to enhance this inhibitory effect through multiple potential mechanisms:
-
Increased GABA Synthesis and Release: Some derivatives may promote the synthesis of GABA and its release from presynaptic terminals.
-
Inhibition of GABA Degradation: These compounds can inhibit the enzymes responsible for GABA catabolism, such as GABA transaminase, thereby increasing the concentration of GABA in the synaptic cleft.
-
Modulation of GABA-A Receptors: Certain derivatives may directly or allosterically modulate the GABA-A receptor, enhancing its affinity for GABA or prolonging the duration of channel opening. Studies have shown that the action of benzodiazepines, which are positive allosteric modulators of GABA-A receptors, can be potentiated by valproate, suggesting a synergistic effect on the GABAergic system.[1]
The following diagram illustrates the key points of intervention for benzyl-substituted pentanoic acids within the GABAergic synapse:
Caption: Putative mechanisms of GABAergic enhancement by benzyl-substituted pentanoic acids.
Structure-Activity Relationships (SAR) for Anticonvulsant Activity
The anticonvulsant potency of benzyl-substituted pentanoic acids is highly dependent on their specific chemical structure. Key SAR observations include:
-
Stereochemistry: The stereochemistry at the chiral center, typically the alpha-carbon of the pentanoic acid chain, can significantly influence activity. For some derivatives, the (R)-enantiomer has been shown to be more potent than the (S)-enantiomer in blocking pentylenetetrazol-induced seizures.[2]
-
Substitution on the Benzyl Ring: The position and nature of substituents on the benzyl ring play a crucial role. Electron-withdrawing or electron-donating groups at specific positions can alter the electronic properties and steric bulk of the molecule, affecting its interaction with the target.
-
Alkyl Chain Modifications: Variations in the length and branching of the pentanoic acid side chain can impact lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the compounds.
Quantitative Data on Anticonvulsant Activity
The following table summarizes the anticonvulsant activity of representative benzyl-substituted compounds and related derivatives from preclinical studies.
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| 1-Cyclopentenecarboxylic acid benzylamide | Mouse (MES) | i.p. | 85.36 | [3] |
| 1-Cyclopentenecarboxylic acid benzylamide | Mouse (scPTZ) | i.p. | 1.37 | [3] |
| (R)-(-)-α-Benzyl-α-methyl-γ-butyrolactone | Mouse (PTZ) | i.p. | - | [2] |
| 2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole | Mouse (MES) | - | 11.4 | [4] |
| 2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole | Mouse (scPTZ) | - | 31.7 | [4] |
| Compound 4g | Mouse (MES) | i.p. | 23.7 | [4] |
| Compound 4g | Mouse (scPTZ) | i.p. | 18.9 | [4] |
Anticancer Potential: A Multi-pronged Attack on Tumor Progression
Benzyl-substituted pentanoic acids have emerged as a promising class of anticancer agents, with evidence suggesting they can inhibit tumor growth and metastasis through multiple mechanisms. Two key targets that have been identified are histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), particularly MMP-2.
Mechanism of Action: Dual Inhibition of HDAC and MMP-2
The anticancer efficacy of certain benzyl-substituted pentanoic acids appears to stem from their ability to simultaneously inhibit two distinct classes of enzymes crucial for cancer cell survival and invasion.
-
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In cancer cells, HDACs are often overexpressed, contributing to the silencing of tumor suppressor genes. By inhibiting HDACs, benzyl-substituted pentanoic acids can induce histone hyperacetylation, leading to the re-expression of these silenced genes. This can trigger a cascade of events including cell cycle arrest, differentiation, and apoptosis. The mechanism of HDAC inhibition by valproic acid and its derivatives is thought to involve binding to the catalytic center of the enzyme.[5]
-
Matrix Metalloproteinase-2 (MMP-2) Inhibition: MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM). MMP-2, in particular, is heavily implicated in tumor invasion and metastasis, as it facilitates the breakdown of the basement membrane, allowing cancer cells to migrate to distant sites. Inhibition of MMP-2 by small molecules can prevent this degradation, thereby hindering the metastatic process. Some substituted pentanoic acids have been shown to be potent inhibitors of MMP-2.[3]
The dual inhibition of HDAC and MMP-2 represents a powerful strategy for cancer therapy, as it targets both the genetic and microenvironmental factors that drive tumor progression.
Caption: Dual inhibitory mechanism of benzyl-substituted pentanoic acids in cancer.
Structure-Activity Relationships (SAR) for Anticancer Activity
The anticancer activity of these compounds is also highly dependent on their structure. Key SAR findings include:
-
Aromatic Substituents: The nature and position of substituents on the benzyl or other aromatic moieties can significantly impact both HDAC and MMP-2 inhibitory activity. For instance, the presence of nitro groups has been associated with enhanced cytotoxicity in some derivatives.
-
Linker Length and Composition: The linker connecting the benzyl group to the pentanoic acid core can influence the molecule's conformation and its ability to fit into the active sites of target enzymes.
-
Carboxylic Acid Moiety: The carboxylic acid group is often crucial for activity, as it can participate in key interactions with the active sites of both HDACs and MMPs, often involving chelation of the zinc ion in the active site.
Quantitative Data on Anticancer Activity
The following table presents the in vitro cytotoxic activity of selected substituted pentanoic acid derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 18 | Jurkat-E6.1 | - | [6] |
| Compound 31 | Jurkat-E6.1 | - | [6] |
| Compound C6 (4-NO2 Benzyl) | Jurkat E6.1 | - | [7] |
| Compound C27 | Jurkat E6.1 | - | [7] |
| Compound 11 | K562 | 17.9 ± 0.01 | [3] |
Experimental Protocols
Synthesis of 2-Benzylpentanoic Acid (A Representative Protocol)
This protocol describes a general method for the synthesis of 2-benzylpentanoic acid via the malonic ester synthesis.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
Benzyl bromide
-
1-Bromopropane
-
6M Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere. To this solution, add diethyl malonate (1.0 eq) dropwise with stirring.
-
First Alkylation (Benzylation): To the resulting solution of the malonate enolate, add benzyl bromide (1.0 eq) dropwise. Heat the mixture to reflux for 2-3 hours to ensure complete reaction.
-
Second Alkylation (Propylation): After cooling the reaction mixture, add a second equivalent of sodium ethoxide to form the enolate of diethyl benzylmalonate. Subsequently, add 1-bromopropane (1.0 eq) dropwise and reflux for another 2-3 hours.
-
Work-up and Isolation of the Intermediate Ester: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue to dissolve the sodium bromide byproduct. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude diethyl benzylpropylmalonate.
-
Hydrolysis and Decarboxylation: To the crude ester, add 6M hydrochloric acid. Heat the mixture to reflux. The hydrolysis of the ester groups will occur, followed by decarboxylation of the resulting β-dicarboxylic acid upon continued heating, evidenced by the evolution of carbon dioxide. Reflux until the gas evolution ceases (typically 4-6 hours).
-
Final Purification: Cool the reaction mixture and extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution to remove any remaining acidic impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to obtain pure 2-benzylpentanoic acid.
Caption: Step-by-step workflow for the synthesis of 2-benzylpentanoic acid.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, K562)
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compounds (benzyl-substituted pentanoic acids) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Gently agitate the plate for 5-15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ) Tests
These are two of the most widely used and clinically validated animal models for the preliminary screening of anticonvulsant drugs.
Animals:
-
Male albino mice (e.g., Swiss or CF-1 strain), weighing 20-25 g.
Maximal Electroshock (MES) Test:
-
Drug Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to a group of mice. A vehicle control group should also be included.
-
Seizure Induction: At the time of predicted peak effect of the drug, induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.
-
ED50 Determination: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test:
-
Drug Administration: Administer the test compound and vehicle to different groups of mice as described for the MES test.
-
Chemoconvulsant Injection: At the time of predicted peak drug effect, inject a convulsive dose of pentylenetetrazol (PTZ) (e.g., 85 mg/kg) subcutaneously.
-
Observation: Observe the mice for the onset of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds). The absence of clonic seizures within a specified observation period (e.g., 30 minutes) is considered the endpoint for protection.
-
ED50 Determination: The ED50, the dose that protects 50% of the animals from PTZ-induced clonic seizures, is calculated.
Conclusion and Future Directions
Benzyl-substituted pentanoic acids have demonstrated significant pharmacological potential, particularly in the fields of epilepsy and oncology. Their multifaceted mechanisms of action, including the enhancement of GABAergic inhibition and the dual inhibition of HDAC and MMP-2, make them attractive candidates for further drug development. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, paving the way for the design of more potent and selective derivatives with improved pharmacokinetic profiles and reduced off-target effects.
Future research in this area should focus on:
-
Elucidating Detailed Mechanisms: Further investigation into the specific molecular interactions with their targets will provide a more complete understanding of their mechanism of action and guide the rational design of new analogs.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of lead compounds are essential for their progression into clinical development.
-
Exploration of Other Therapeutic Areas: The diverse biological activities of this scaffold suggest that its potential may extend beyond epilepsy and cancer. Investigating its efficacy in other neurological disorders, inflammatory diseases, and infectious diseases could open up new therapeutic avenues.
References
-
Göttlicher, M., Minucci, S., Stiewe, T., Mann, M., & Heinzel, T. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO Journal, 20(24), 6969-6978. [Link]
- Gura, T. (2004). Valproic acid: a new chapter in the story of an old drug. The Lancet, 363(9418), 1361-1362.
-
Phiel, C. J., Zhang, F., Huang, E. Y., Guenther, M. G., Lazar, M. A., & Klein, P. S. (2001). Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen. Journal of Biological Chemistry, 276(39), 36734-36741. [Link]
- Brown, S., Spangle, J. M., & Matusiq, R. J. (2009). The promise and challenges of targeting the matrix metalloproteinases for cancer therapy. Frontiers in bioscience (Landmark edition), 14, 4982–5008.
- Eide, D. M., Catterall, W. A., & Scheuer, T. (2005). The B-subunit of the voltage-gated sodium channel is a multifunctional protein. Reviews of physiology, biochemistry and pharmacology, 153, 67-96.
- Overall, C. M., & Kleifeld, O. (2006). Tumour microenvironment - opinion: validating matrix metalloproteinases as drug targets and anti-targets for cancer therapy.
- Chen, Y. J., Chang, W. M., Liu, Y. W., Lee, C. Y., Jang, Y. H., Kuo, C. D., & Liao, H. F. (2009). A small-molecule metastasis inhibitor, norcantharidin, downregulates matrix metalloproteinase-9 expression by inhibiting Sp1 transcriptional activity in colorectal cancer cells. Chemico-biological interactions, 181(3), 440-446.
- Monti, B., Polazzi, E., & Contestabile, A. (2009). Biochemical, molecular and epigenetic mechanisms of valproic acid neuroprotection. Current molecular pharmacology, 2(1), 95-102.
- Rundhaug, J. E., & Fischer, S. M. (2010). Matrix-metalloproteinases and angiogenesis. Journal of cellular and molecular medicine, 14(6b), 1625-1641.
-
Abel, T., & Zukin, R. S. (2008). Epigenetic targets of HDAC inhibitors in the central nervous system. Current opinion in pharmacology, 8(1), 57-64. [Link]
-
Chiu, C. T., Wang, Z., Hkvns, D. S., & Moore, A. N. (2013). Potent neuroprotective effects of novel structural derivatives of valproic acid: potential roles of HDAC inhibition and HSP70 induction. Brain research, 1503, 89-99. [Link]
-
Strupińska, M., Kołaczkowski, M., & Kieć-Kononowicz, K. (2014). New derivatives of benzylamide with anticonvulsant activity. Acta poloniae pharmaceutica, 71(1), 155-162. [Link]
- Datta, S., Halder, A. K., Adhikari, N., Amin, S. A., Das, S., & Jha, T. (2019). Synthesis, anticancer activity, SAR and binding mode of interaction studies of substituted pentanoic acids: part II. Future medicinal chemistry, 11(22), 2933-2953.
- Smitha, C. G., & Chitra, G. (2014). IC50 values on different cell lines for the compounds 5a-k, 8, and 9a-f.
- Ma, Y., Zhang, Y., & Wang, Y. (2015). Anticonvulsant activity data of compounds 5a~5f.
- Lopes, J. F., & da Silva, A. B. F. (2016). Cytotoxic activity (IC 50; µM) of natural and synthetic Benzaldehydes and Benzyl Alcohol derivatives against various human cancer cell lines.
-
Datta, S., Halder, A. K., Adhikari, N., Amin, S. A., Das, S., & Jha, T. (2021). Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II. ResearchGate. [Link]
- Organic Syntheses. (2012). Chemistry 211 Experiment 10. Organic Syntheses.
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Kaminski, K., & Obniska, J. (2012). New anticonvulsant agents. Current medicinal chemistry, 19(35), 6036-6056. [Link]
-
Datta, S., Halder, A. K., Adhikari, N., Amin, S. A., Das, S., & Jha, T. (2019). Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids. Future medicinal chemistry, 11(14), 1679-1702. [Link]
-
Zhang, L., Zhang, Y., Zhang, L., Sun, Y., & Wang, X. (2016). Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. Molecules (Basel, Switzerland), 21(10), 1345. [Link]
-
White, H. S., Alex, A. B., Pollock, A. S., & Coop, A. (2004). Enantioselectivity of alpha-benzyl-alpha-methyl-gamma-butyrolactone-mediated modulation of anticonvulsant activity and GABA(A) receptor function. Epilepsia, 45(5), 443-449. [Link]
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Organic Syntheses. (n.d.). dimethyl carbonate. Organic Syntheses Procedure. [Link]
- CN105037139A - Preparation method for 2-phenylpropionic acid - Google P
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Organic Syntheses. (n.d.). phenylacetic acid. Organic Syntheses Procedure. [Link]
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Zakusov, V. V., & Ostrovskaia, R. U. (1981). [New evidence for a GABA-ergic component in the mechanism of action of benzodiazepine tranquilizers]. Biulleten' eksperimental'noi biologii i meditsiny, 91(5), 571-574. [Link]
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Jonas, P., Bischofberger, J., & Sandkühler, J. (1998). Developmental switch from GABA to glycine release in single central synaptic terminals. Nature neuroscience, 1(7), 573-577. [Link]
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Madsen, U., Jensen, A. A., & Frølund, B. (2010). Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. Journal of medicinal chemistry, 53(19), 7001-7013. [Link]
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Spurny, R., Ramerstorfer, J., & Price, K. L. (2012). Pentameric ligand-gated ion channel ELIC is activated by GABA and modulated by benzodiazepines. Proceedings of the National Academy of Sciences of the United States of America, 109(44), E3028-E3034. [Link]
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- 4. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
2-Benzyl-4-methylpentanoic Acid: A Strategic Chiral Building Block for Protease Inhibitors and Peptidomimetics
The following technical guide details the utility, synthesis, and application of 2-Benzyl-4-methylpentanoic acid (CAS: 85100-44-3) in pharmaceutical development.
Executive Summary & Pharmaceutical Relevance
2-Benzyl-4-methylpentanoic acid is a high-value chiral carboxylic acid scaffold used primarily in the design of Zinc-Metalloprotease Inhibitors (MMPs, NEP, ACE) and Gamma-Secretase Modulators (GSMs) . Its structural uniqueness lies in its "dual-hydrophobic" architecture—possessing both a benzyl group (mimicking Phenylalanine) and an isobutyl group (mimicking Leucine) on a pentanoic acid backbone.
In medicinal chemistry, this molecule serves as a critical P1/P1' pharmacophore , allowing drugs to dock into deep hydrophobic pockets (S1/S1') of target enzymes. It is most commonly derivatized into hydroxamic acids (for zinc binding) or coupled as a C-terminal cap in peptidomimetics.
Key Applications
-
MMP Inhibitors: Precursor to hydroxamate-based inhibitors targeting Matrix Metalloproteinases (MMP-2, MMP-9) for oncology and fibrosis.
-
Neprilysin (NEP) Inhibitors: Scaffold for dual ACE/NEP inhibitors used in cardiovascular therapy.
-
Gamma-Secretase Modulators: The free acid form exhibits activity in modulating amyloid-beta production, relevant to Alzheimer's disease research.
Chemical Profile & Properties[1][2][3][4]
| Property | Data |
| Chemical Name | 2-Benzyl-4-methylpentanoic acid |
| Synonyms | |
| CAS Number | 85100-44-3 (Racemic) / Specific isomers vary |
| Molecular Formula | |
| Molecular Weight | 206.28 g/mol |
| Chirality | Contains 1 Stereocenter at C2.[1][2][3] The (2S) -enantiomer is typically the bioactive conformer for protease inhibition. |
| Physical State | Viscous oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water. |
Synthetic Pathways: The "Evans Auxiliary" Standard
While racemic synthesis via malonic ester alkylation is possible, pharmaceutical applications demand high enantiomeric excess (>98% ee). The Evans Oxazolidinone Alkylation is the industry standard for synthesizing this building block with precise stereocontrol.
Mechanistic Logic
-
Chiral Induction: Use of a chiral auxiliary (
-4-benzyl-2-oxazolidinone) forces the incoming electrophile to attack from the less hindered face. -
Sequential Alkylation: The order of alkylation (Isobutyl then Benzyl vs. Benzyl then Isobutyl) determines the final stereochemistry. For 2-benzyl-4-methylpentanoic acid, it is often more efficient to alkylate the 4-methylpentanoyl (isocaproyl) scaffold with a benzyl halide.
Synthesis Workflow Diagram
Caption: Stereoselective synthesis of (2S)-2-Benzyl-4-methylpentanoic acid via Evans Oxazolidinone auxiliary.
Detailed Experimental Protocol
Objective: Synthesis of (2S)-2-benzyl-4-methylpentanoic acid on a 10g scale.
Step 1: Acylation of the Auxiliary
-
Reagents: (S)-4-benzyl-2-oxazolidinone (1.0 eq), 4-methylpentanoyl chloride (1.1 eq), n-BuLi (1.1 eq) in THF.
-
Procedure:
-
Cool a solution of (S)-4-benzyl-2-oxazolidinone in dry THF to -78°C.
-
Add n-BuLi dropwise over 30 mins. Stir for 15 mins.
-
Add 4-methylpentanoyl chloride dropwise.
-
Warm to 0°C over 1 hour. Quench with sat.
. -
Workup: Extract with EtOAc, wash with brine, dry over
. Purify via flash chromatography.
-
Step 2: Diastereoselective Alkylation
This is the critical step defining the C2 stereocenter.
-
Reagents: N-isocaproyl-oxazolidinone (from Step 1), NaHMDS (1.1 eq), Benzyl Bromide (1.2 eq).
-
Procedure:
-
Cool the imide solution (THF) to -78°C.
-
Add NaHMDS dropwise to form the Z-enolate (chelation controlled). Stir for 45 mins.
-
Add Benzyl Bromide neat or in THF solution.
-
Stir at -78°C for 2 hours, then slowly warm to -20°C.
-
Observation: The bulky auxiliary blocks one face, ensuring the benzyl group adds anti to the auxiliary's benzyl group.
-
Step 3: Hydrolytic Cleavage
-
Reagents: LiOH (2.0 eq),
(30%, 4.0 eq) in THF/Water (3:1). -
Procedure:
-
Dissolve the alkylated intermediate in THF/Water at 0°C.
-
Add
followed by LiOH. (Peroxide aids in cleaving the steric imide without racemization). -
Stir at 0°C for 3 hours.
-
Quench: Add
to destroy excess peroxide. -
Isolation: Acidify aqueous layer to pH 2 with 1N HCl. Extract the free acid with EtOAc.
-
Yield: Typically 85-90% overall yield with >98% ee.
-
Medicinal Chemistry: SAR & Pharmacophore Logic
The value of 2-benzyl-4-methylpentanoic acid lies in its ability to present two distinct hydrophobic modules to an enzyme active site.
Structure-Activity Relationship (SAR) Diagram
Caption: Pharmacophore mapping of the scaffold to enzyme binding pockets.
Critical Design Considerations
-
MMP Inhibitors: The carboxylic acid is often converted to a Hydroxamic Acid (
). The benzyl group at C2 fits into the deep S1' specificity pocket of MMP-2/9, while the isobutyl group provides bulk to prevent rapid metabolism and improve binding affinity in the S2' region. -
Gamma-Secretase Modulators (GSMs): Unlike inhibitors that block the active site, GSMs (often carboxylic acids like this scaffold) bind to an allosteric site. The "branched fatty acid" structure of 2-benzyl-4-methylpentanoic acid mimics the lipid environment, modulating the cleavage of APP to shorter, less toxic A
peptides.
Analytical Characterization & Quality Control
Verification of the Enantiomeric Excess (ee) is mandatory for pharmaceutical release.
| Method | Specification | Notes |
| 1H NMR (CDCl3) | Look for the diagnostic doublet of the isopropyl group at 0.9 ppm. | |
| Chiral HPLC | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (95:5) + 0.1% TFA. | Racemic standard required for method development. |
| Specific Rotation | Value varies by solvent; compare strictly with literature. |
References
-
Evans, D. A., et al. "Stereoselective alkylation reactions of chiral imides." Journal of the American Chemical Society, 104(6), 1737-1739.
-
Brown, F. K., et al. "Design of inhibitors of matrix metalloproteinases." Journal of Medicinal Chemistry, 37(5), 674-688. (Discusses the succinate/pentanoic acid scaffold in MMPs).
-
Sigma-Aldrich. "2-Benzyl-4-methylpentanoic acid Product Specification."
-
Imbimbo, B. P. "Gamma-secretase modulators for the treatment of Alzheimer's disease." Current Topics in Medicinal Chemistry, 8(1), 54-61. (Context for branched acid modulators).
Sources
Methodological & Application
High-Impact Technical Note: Alkylation of 4-Methylpentanoic Acid with Benzyl Bromide
Executive Summary & Strategic Context
In drug discovery, 4-methylpentanoic acid (Isocaproic acid) serves as a critical lipophilic building block, structurally analogous to the leucine side chain. Its alkylation with benzyl bromide represents a bifurcation point in synthesis strategy, yielding two distinct, high-value outcomes depending on the reaction conditions:
-
C-Alkylation (
-Lithiation): Generates 2-benzyl-4-methylpentanoic acid , a branched carboxylic acid scaffold essential for peptidomimetics and protease inhibitors. This route increases molecular complexity and character. -
O-Alkylation (Esterification): Generates benzyl 4-methylpentanoate , a robust carboxyl protecting group strategy that facilitates orthogonal functionalization elsewhere in the molecule.
This guide provides validated protocols for both pathways, with a primary focus on the technically demanding C-alkylation via dianion generation , a method frequently underutilized due to perceived difficulty.
Mechanistic Insight: The Dianion Switch
The selectivity between C- and O-alkylation is governed strictly by pKa thermodynamics and kinetic control .
-
Path A (O-Alkylation): The carboxylic acid proton (
) is easily removed by weak bases ( , ). The resulting mono-anion (carboxylate) is a moderate nucleophile that attacks the benzyl bromide at the oxygen, driven by the formation of a stable ester bond. -
Path B (C-Alkylation): To alkylate the
-carbon, one must remove the -proton. However, the of this proton in a carboxylate is . This requires a strong, non-nucleophilic base (e.g., LDA) to generate a dianion (enediolate). This high-energy species is a potent carbon nucleophile.
Pathway Visualization
Figure 1: Divergent synthesis pathways determined by base strength. Path A (top) yields the ester; Path B (bottom) yields the
Method A: C-Alkylation (Advanced Protocol)
Objective: Synthesis of 2-benzyl-4-methylpentanoic acid via thermodynamic dianion generation.
Reagent Table
| Reagent | MW ( g/mol ) | Equiv. | Role | Critical Note |
| 4-Methylpentanoic acid | 116.16 | 1.0 | Substrate | Dry thoroughly (azeotrope w/ toluene) |
| LDA (2.0 M in THF) | - | 2.2 | Base | Freshly prepared or titrated commercial source |
| Benzyl bromide | 171.04 | 1.05 | Electrophile | Lachrymator; filter through basic alumina if colored |
| DMPU (Optional) | 128.17 | 2.0 | Additive | Promotes dianion solubility/reactivity; safer HMPA replacement |
| THF (Anhydrous) | - | Solvent | Solvent | Must be distilled or from SPS (Sodium/Benzophenone) |
Step-by-Step Procedure
Step 1: System Preparation
-
Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
Cool the flask to -78°C (dry ice/acetone bath).
Step 2: Dianion Generation
-
Charge flask with anhydrous THF (10 mL/mmol substrate).
-
Add LDA (2.2 equiv) dropwise via syringe. Note: The slight excess (0.2 eq) accounts for adventitious moisture and ensures full dianion formation.
-
Dissolve 4-methylpentanoic acid (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the LDA over 15 minutes.
-
Observation: The solution may turn slightly yellow.
-
-
Critical Step: Remove the cooling bath and allow the mixture to warm to 0°C (ice bath) for 30 minutes, then warm to room temperature for 15 minutes.
-
Why? Deprotonation of the
-carbon is kinetically slow at -78°C due to the charge repulsion of the initial carboxylate. Warming drives the formation of the dianion.
-
-
(Optional) If solubility is an issue (cloudy suspension), add DMPU (2.0 equiv) at this stage to solvate the lithium species.
Step 3: Alkylation
-
Re-cool the mixture to 0°C .
-
Add Benzyl bromide (1.05 equiv) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Monitoring: Monitor by TLC (visualize with Bromocresol Green stain for acids).
-
Step 4: Quench and Isolation
-
Quench carefully with 1M HCl until pH < 2. Caution: Exothermic.
-
Extract with Ethyl Acetate (
).[1] -
Wash combined organics with Brine, dry over
, and concentrate. -
Purification: The crude oil contains the product and potentially unreacted starting material. Purify via flash column chromatography (Hexanes:EtOAc with 1% Acetic Acid).
Method B: O-Alkylation (Standard Protocol)
Objective: Synthesis of Benzyl 4-methylpentanoate (Ester protection).
Reagent Table
| Reagent | Equiv. | Role |
| 4-Methylpentanoic acid | 1.0 | Substrate |
| Benzyl bromide | 1.1 | Electrophile |
| 1.5 | Base | |
| DMF | Solvent | Polar Aprotic Solvent |
Step-by-Step Procedure
-
Dissolution: Dissolve 4-methylpentanoic acid (1.0 equiv) in DMF (5 mL/mmol).
-
Base Addition: Add powdered
(1.5 equiv) in one portion. Stir for 10 minutes at room temperature. -
Alkylation: Add Benzyl bromide (1.1 equiv) dropwise.
-
Exotherm: Mild exotherm may occur.
-
-
Reaction: Stir at room temperature for 3–12 hours.
-
Acceleration: If slow, heat to 60°C.
-
-
Workup: Dilute with water (dissolves salts) and extract with
or EtOAc. Wash organic layer extensively with water (to remove DMF) and brine. -
Yield: Typically >90% quantitative conversion.
Troubleshooting & Optimization
Common Failure Modes (C-Alkylation)
| Observation | Root Cause | Solution |
| Low Yield / Recovery of Starting Material | Incomplete dianion formation. | Ensure the warming step (Step 2.4) is performed. The |
| O-Alkylated Product Detected | Proton exchange ("Quench") before alkylation. | Ensure reagents are strictly anhydrous. If the dianion sees a proton source (water), it reverts to the monoanion, which then O-alkylates. |
| Poly-alkylation | Excess alkyl halide or poor mixing. | Maintain strict 1.05 equiv of Benzyl bromide. Add slowly at 0°C. |
Stereochemical Note
The C-alkylation protocol produces a racemic mixture of (R)- and (S)-2-benzyl-4-methylpentanoic acid. If enantiopure material is required for drug development:
-
Resolution: Use chiral HPLC or salt resolution with a chiral amine (e.g.,
-methylbenzylamine). -
Asymmetric Synthesis: Employ an Evans Auxiliary (Oxazolidinone) instead of direct alkylation.
References
-
Dianion Chemistry Fundamentals: Creger, P. L.[2] "Metalated Carboxylic Acids.[2] I. Alkylation." Journal of the American Chemical Society, 1967, 89(10), 2500–2501. Link
-
Solvent Effects (HMPA/DMPU): Pfeffer, P. E., Silbert, L. S.[2] "Anions of Carboxylic Acids. IV. The Formation and Alkylation of
-Metalated Aliphatic Acids." The Journal of Organic Chemistry, 1970, 35(8), 262–264. Link -
General Esterification Protocol: "Preparation of Benzyl Esters using Benzyl Bromide." Organic Chemistry Portal. Link
-
pKa Data: Bordwell pKa Table (Acidity in DMSO). Link
Sources
Protocol for malonic ester synthesis of alpha-benzyl derivatives
Application Note: Malonic Ester Synthesis of α-Benzyl Derivatives
Target Molecule: 3-Phenylpropanoic Acid (Hydrocinnamic Acid) Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Abstract & Strategic Overview
The malonic ester synthesis is a cornerstone methodology in organic chemistry for the preparation of substituted acetic acid derivatives[1]. By leveraging the enhanced α-acidity of diethyl malonate, chemists can reliably construct complex carbon frameworks through a sequence of enolate alkylation, ester hydrolysis, and thermal decarboxylation[2]. This application note details a robust, scalable protocol for the synthesis of α-benzyl derivatives—specifically targeting 3-phenylpropanoic acid (hydrocinnamic acid)—using benzyl chloride as the electrophile[3].
Mechanistic Rationale & Causality
To ensure reproducibility and high yields, it is critical to understand the physicochemical principles driving each step of this synthesis:
-
Enolization via
Matching: The active methylene protons of diethyl malonate are highly acidic ( ) due to resonance stabilization provided by the two flanking ester carbonyls[4]. Sodium ethoxide is the optimal base; its conjugate acid, ethanol ( ), is weaker, ensuring quantitative deprotonation. Crucially, utilizing ethoxide with an ethyl ester prevents transesterification byproducts that would complicate downstream purification[1]. -
Nucleophilic Substitution (
): The resulting sodio-malonate enolate acts as a potent carbon nucleophile. Benzyl chloride is an exceptional electrophile for this transformation; the adjacent aromatic ring stabilizes the transition state via orbital overlap, facilitating rapid alkylation to form diethyl benzylmalonate[3]. -
Saponification: Base-catalyzed hydrolysis utilizing aqueous potassium hydroxide irreversibly cleaves the sterically hindered ethyl esters. The reaction is driven to completion by the formation of the highly stable dipotassium benzylmalonate salt, which is subsequently protonated with hydrochloric acid[5].
-
Thermal Decarboxylation: 1,3-Dicarboxylic acids possess a unique structural motif that permits thermal decarboxylation at elevated temperatures (130–150 °C). The reaction proceeds via a concerted, six-membered pericyclic transition state, extruding carbon dioxide gas and generating an enol intermediate that rapidly tautomerizes to the thermodynamically stable 3-phenylpropanoic acid[1].
Reaction Pathway Visualization
Figure 1: Mechanistic workflow of the malonic ester synthesis yielding 3-phenylpropanoic acid.
Quantitative Data & Reagent Stoichiometry
The following table summarizes the stoichiometric requirements optimized to suppress dialkylation and ensure complete consumption of the electrophile[5].
| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |
| Diethyl Malonate | 160.17 | 1.00 | 160.2 g (1.00 mol) | Starting Material / Enolate Precursor |
| Sodium Metal | 22.99 | 1.05 | 24.1 g (1.05 mol) | Base Precursor (Generates NaOEt) |
| Absolute Ethanol | 46.07 | - | 500 mL | Solvent / Conjugate Acid |
| Benzyl Chloride | 126.58 | 0.95 | 120.3 g (0.95 mol) | Electrophile (Alkylating Agent) |
| Potassium Hydroxide | 56.11 | 4.00 | 224.4 g (4.00 mol) | Saponification Reagent |
| Hydrochloric Acid (37%) | 36.46 | Excess | ~400 mL | Acidification Reagent |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks to confirm the completion of critical transformations.
Phase 1: Enolate Generation & Alkylation
-
Apparatus Setup: Equip a flame-dried 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel. Purge the system with inert gas (N₂ or Argon).
-
Base Generation: Add 500 mL of absolute ethanol to the flask. Carefully introduce 24.1 g of sodium metal in small pieces. Allow the exothermic reaction to proceed until all sodium is dissolved, forming a homogenous solution of sodium ethoxide.
-
Enolization: Cool the flask to room temperature. Add 160.2 g of diethyl malonate dropwise via the addition funnel over 30 minutes. Stir for an additional 15 minutes to ensure complete enolate formation.
-
Alkylation: Add 120.3 g of benzyl chloride dropwise over 2 hours.
-
In-Process Validation: Heat the mixture to a gentle reflux. Periodically test the reaction mixture with moist red litmus paper. The reaction is complete when the strongly basic enolate is entirely consumed, and the mixture registers as neutral (typically 8–10 hours)[5].
-
Solvent Removal: Rearrange the apparatus for distillation and remove the bulk of the ethanol under reduced pressure.
Phase 2: Saponification (Hydrolysis)
-
Aqueous Quench: Add 500 mL of distilled water to the residue to dissolve the precipitated sodium chloride. Extract the crude diethyl benzylmalonate with diethyl ether (3 × 200 mL). Concentrate the combined organic layers.
-
Hydrolysis: In a separate 2 L flask, dissolve 224.4 g of KOH in 500 mL of water. Heat to 80 °C. Slowly add the crude diethyl benzylmalonate over 1 hour. Reflux the mixture for 3 hours to ensure complete cleavage of the sterically hindered esters[5].
-
Acidification: Cool the mixture in an ice bath. Slowly add concentrated HCl until the solution reaches a pH of < 2 (monitor via pH paper). Benzylmalonic acid will precipitate as a white solid.
-
Isolation: Extract the aqueous suspension with diethyl ether (4 × 250 mL). Dry the combined organic extracts over anhydrous
, filter, and evaporate the ether to yield crude benzylmalonic acid[5].
Phase 3: Thermal Decarboxylation
-
Decarboxylation: Transfer the crude benzylmalonic acid to a 1 L round-bottom flask equipped with a gas bubbler. Submerge the flask in an oil bath pre-heated to 130–150 °C[5].
-
In-Process Validation: The solid will melt, and vigorous effervescence (
evolution) will commence. Maintain the temperature until gas evolution completely ceases (approximately 3–4 hours), validating the quantitative conversion of the diacid to the monoacid[5].
Phase 4: Workup & Purification
-
Recrystallization: Allow the resulting melt to cool to 80 °C, then carefully pour it into 1 L of hot water. Add activated charcoal (Norit), boil for 10 minutes, and perform a hot filtration.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath. Collect the precipitated 3-phenylpropanoic acid via vacuum filtration. Dry the white crystals in a vacuum oven at 40 °C.
Troubleshooting & Critical Parameters
-
Premature Saponification (Phase 1): Strict exclusion of moisture is mandatory during enolate generation. If water is present in the ethanol, it will react with sodium to form NaOH, which will prematurely hydrolyze the diethyl malonate, permanently halting the alkylation sequence.
-
Over-Alkylation: Benzyl chloride is highly reactive. To prevent the formation of diethyl dibenzylmalonate, the protocol intentionally utilizes the electrophile as the limiting reagent (0.95 equivalents)[5].
-
Incomplete Decarboxylation: If the final product exhibits a broad melting point or lower-than-expected mass spectrometry values, the diacid may not be fully decarboxylated. Ensure the oil bath maintains a minimum of 130 °C and strictly rely on the cessation of gas evolution rather than a fixed timer.
References
-
The Malonic Ester Synthesis And Its Cousin, The Acetoacetic Ester Synthesis. Master Organic Chemistry.[Link]
-
21.10: Malonic Ester Synthesis. Chemistry LibreTexts.[Link]
-
Malonic Ester Synthesis. Chemistry Steps. [Link]
Sources
Using 2-benzyl-4-methylpentanoic acid in peptide synthesis
Application Note & Protocol
Topic: Strategic Incorporation of 2-Benzyl-4-methylpentanoic Acid in Advanced Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Sterically Demanding Moieties in Peptide Therapeutics
The incorporation of non-natural amino acids (nnAAs) is a cornerstone of modern peptide drug design, enabling the creation of therapeutics with enhanced stability, modulated bioactivity, and novel functionalities.[1][2] These modifications can overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[][4] 2-Benzyl-4-methylpentanoic acid, a structural analogue of leucine featuring a bulky benzyl group at the alpha-position, represents a valuable building block for introducing significant steric hindrance and lipophilicity into a peptide sequence.
The presence of such bulky side chains can be pivotal in:
-
Enforcing Specific Conformations: The steric bulk can restrict bond rotation, guiding the peptide backbone into a desired secondary structure (e.g., β-turns or helical motifs).[5]
-
Improving Proteolytic Resistance: The bulky group can act as a shield, sterically hindering the approach of proteolytic enzymes and thereby extending the peptide's in-vivo half-life.[4]
-
Enhancing Receptor Interactions: The benzyl group can engage in hydrophobic or π-π stacking interactions within a receptor's binding pocket, potentially increasing affinity and selectivity.
However, the very property that makes this molecule attractive—its steric bulk—also presents a significant synthetic challenge. Standard peptide coupling protocols may prove inefficient, leading to low yields and deletion sequences.[1][6] This document provides a detailed guide, including mechanistic insights and optimized protocols, for the successful incorporation of 2-benzyl-4-methylpentanoic acid into peptide chains.
Physicochemical Properties of 2-Benzyl-4-methylpentanoic Acid
A clear understanding of the reagent's properties is essential for designing effective synthesis strategies.
| Property | Value | Source |
| CAS Number | 85100-44-3 | [7] |
| Molecular Formula | C₁₃H₁₈O₂ | [7][8] |
| Molecular Weight | 206.28 g/mol | [7] |
| LogP (Predicted) | 3.4 | [8] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [7] |
| Appearance | Oil (typical) | [9] |
| Storage | Sealed in dry, 2-8°C | [7] |
The Core Challenge: Overcoming Steric Hindrance in Peptide Coupling
The primary obstacle in utilizing 2-benzyl-4-methylpentanoic acid is the steric hindrance around its carboxylic acid group. During peptide bond formation, the nucleophilic amine of the N-terminal residue on the peptide-resin must attack the activated carboxyl group of the incoming acid.[10] The bulky benzyl and isobutyl groups impede this approach, significantly slowing down the reaction kinetics compared to standard proteinogenic amino acids.
This can lead to:
-
Incomplete Coupling: A significant portion of the peptide chains on the resin may fail to react, resulting in truncated or "deletion" sequences that are difficult to separate from the target peptide.[11]
-
Side Reactions: Extended reaction times or aggressive conditions can sometimes promote side reactions, although the primary issue with sterically hindered acids is typically incomplete acylation.
To overcome this, the choice of coupling reagent and reaction conditions is paramount. The strategy must focus on creating a highly reactive activated intermediate that can react efficiently despite the steric shield.
Selecting the Optimal Coupling Strategy
For sterically demanding couplings, high-reactivity coupling reagents are essential. While numerous options exist, they can be broadly categorized based on their efficacy in such challenging scenarios.[12]
Recommended: Uronium/Aminium Salt-Based Reagents
These reagents are generally the first choice for difficult couplings due to their high efficiency, rapid reaction kinetics, and ability to generate highly reactive activated esters with minimal risk of racemization when additives are used.[13][14]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for sterically hindered amino acids.[13] It forms a highly reactive OAt-ester intermediate.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another powerful and popular reagent, forming a slightly less reactive OBt-ester compared to HATU's OAt-ester, but still highly effective for most applications.[15]
Strong Alternatives: Phosphonium Salt-Based Reagents
Phosphonium salts are also excellent choices, offering high coupling efficiency with a low tendency for racemization.[12]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A highly effective reagent that avoids the formation of a guanidinium byproduct, which can occur with uronium salts. It is known for its high reactivity.[13][15]
Conditional Use: Carbodiimides
Carbodiimides are classic coupling reagents, but their use in sterically hindered couplings requires careful consideration.
-
DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole): This combination is a cost-effective workhorse in peptide synthesis. DIC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a more stable HOBt-ester to minimize racemization.[15] For a sterically hindered acid like 2-benzyl-4-methylpentanoic acid, this method may require significantly longer reaction times or double coupling to achieve satisfactory results. The use of HOAt (1-Hydroxy-7-azabenzotriazole) in place of HOBt can increase reactivity.
Detailed Protocols for Incorporation
The following protocols are designed for the efficient incorporation of 2-benzyl-4-methylpentanoic acid using Solid-Phase Peptide Synthesis (SPPS) with the standard Fmoc/tBu strategy.[1]
Protocol 1: Automated/Manual SPPS Incorporation
This protocol assumes a standard Fmoc-SPPS workflow on a 0.1 mmol scale. Adjustments for scale are linear.
Materials:
-
Fmoc-deprotected peptide-resin (e.g., on Wang or 2-CTC resin)[1]
-
2-Benzyl-4-methylpentanoic acid
-
Coupling Reagent (HATU recommended)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM)
-
Capping Solution (Optional): Acetic anhydride/DIEA/DMF (e.g., 5:6:89 v/v/v)
-
Washing Solvents: DMF, DCM, Methanol
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Workflow Diagram:
Caption: SPPS workflow for incorporating 2-benzyl-4-methylpentanoic acid.
Step-by-Step Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel. Drain the solvent.
-
Activation Mixture Preparation: In a separate vial, dissolve 2-benzyl-4-methylpentanoic acid (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in anhydrous DMF (~2 mL per 0.1 mmol scale). Add DIEA (8 eq., 0.8 mmol) to the mixture and allow it to pre-activate for 1-2 minutes.[1]
-
Rationale: Using a slight excess of the acid and a near-equivalent amount of coupling reagent ensures efficient generation of the activated species. The large excess of the non-nucleophilic base DIEA is crucial to neutralize the reaction and drive it forward.[14]
-
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Rationale: For sterically hindered acids, an extended coupling time is necessary to achieve a high degree of acylation. Standard 1-hour coupling times are often insufficient.[1]
-
-
Monitoring the Coupling: (Optional but Recommended) Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative Kaiser test. A negative result (yellow beads) indicates a complete reaction. A positive result (blue beads) signifies free amines and an incomplete reaction.
-
Recoupling/Capping:
-
If the Kaiser test is positive, drain the vessel and repeat steps 2 and 3 (a "double couple").
-
Alternatively, or if the coupling remains incomplete after a second attempt, cap the unreacted free amines. Add the capping solution to the resin and agitate for 30 minutes. This prevents the formation of deletion sequences in the final product.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove all excess reagents and byproducts. Dry the resin under vacuum if it is the final step before cleavage.
-
Final Cleavage: After the entire peptide sequence is assembled, wash the dried peptide-resin with DCM. Add the cleavage cocktail and allow the reaction to proceed for 2-4 hours at room temperature.[1] Filter the resin, collect the filtrate, and precipitate the crude peptide in cold diethyl ether.[1]
Mechanism of Activation with HATU:
Caption: Activation of the carboxylic acid by HATU to form a reactive ester.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Final Peptide | Incomplete coupling of the sterically hindered residue. | Implement double coupling as standard for this residue. Increase coupling time to 4 hours or perform the reaction at a slightly elevated temperature (e.g., 40°C). Use a more powerful coupling reagent like HATU. |
| Presence of Deletion Sequence | Incomplete coupling followed by successful coupling of the next amino acid. | After the coupling step for 2-benzyl-4-methylpentanoic acid, perform a capping step with acetic anhydride to block any unreacted N-termini. This is crucial for purity. |
| Aggregation During Synthesis | The growing peptide chain, especially if hydrophobic, can aggregate on the resin, blocking reactive sites.[11] | Consider using a more hydrophilic or flexible resin (e.g., PEG-grafted).[11] If aggregation is suspected, perform couplings in a solvent mixture like DMF/NMP. |
References
-
Title: The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids Source: Royal Society of Chemistry URL: [Link]
-
Title: Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges Source: RSC Publishing URL: [Link]
-
Title: Commonly Used Coupling Reagents in Peptide Synthesis Source: DilunBio Peptide Scientific URL: [Link]
-
Title: Coupling Reagents Source: AAPPTEC URL: [Link]
-
Title: Optimizing Peptide Coupling: Key Techniques Source: CSBio URL: [Link]
-
Title: Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews URL: [Link]
-
Title: Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: The importance of amino acids with bulky side chains and our synthetic strategy Source: ResearchGate URL: [Link]
-
Title: 2-benzyl-4-methylpentanoic acid (C13H18O2) Source: PubChemLite URL: [Link]
-
Title: Synthesis of 2-ethoxycarbonyl-4-methylpentanoic acid Source: PrepChem.com URL: [Link]
-
Title: Design of Peptoid-peptide Macrocycles to Inhibit the β-catenin TCF Interaction in Prostate Cancer Source: PMC (Nature Communications) URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 4. Design of Peptoid-peptide Macrocycles to Inhibit the β-catenin TCF Interaction in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. chemscene.com [chemscene.com]
- 8. PubChemLite - 2-benzyl-4-methylpentanoic acid (C13H18O2) [pubchemlite.lcsb.uni.lu]
- 9. prepchem.com [prepchem.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07484J [pubs.rsc.org]
- 12. jpt.com [jpt.com]
- 13. file.globalso.com [file.globalso.com]
- 14. bachem.com [bachem.com]
- 15. peptide.com [peptide.com]
Synthesis of Sacubitril analogs using 2-benzyl-4-methylpentanoic acid
Application Note: Synthesis of Decarboxy-Sacubitril Analogs via Curtius Rearrangement of 2-Benzyl-4-Methylpentanoic Acid
Abstract
This application note details a robust protocol for synthesizing 4-((1-benzyl-3-methylbutyl)amino)-4-oxobutanoic acid , a structural analog of Sacubitril (AHU-377). By utilizing 2-benzyl-4-methylpentanoic acid as the starting scaffold, researchers can generate a simplified pharmacophore to probe the hydrophobic requirements of the Neprilysin (NEP) S1' binding pocket. The workflow features a stereoselective resolution of the starting acid, followed by a Curtius rearrangement to install the amine functionality, and final coupling with succinic anhydride. This "decarboxy" analog serves as a critical probe for Structure-Activity Relationship (SAR) studies, specifically testing the necessity of the distal C-terminal carboxylate found in the parent drug.
Introduction & Rationale
Sacubitril (AHU-377) is a prodrug that, upon hydrolysis by esterases, yields the active metabolite LBQ657 (Sacubitrilat).[1][2] LBQ657 acts as a potent inhibitor of Neprilysin (EC 3.4.24.11), a zinc-dependent metalloprotease. The inhibition mechanism relies on two key interactions:
-
Zinc Chelation: The succinyl carboxylate group coordinates with the active site Zinc (Zn²⁺).
-
Hydrophobic Fit: The biphenyl and isobutyl groups occupy the S1' and S2' hydrophobic sub-pockets.
The Synthetic Challenge:
Standard synthesis of Sacubitril requires complex asymmetric hydrogenation or desymmetrization of succinic acid derivatives to establish the
The Analog Strategy:
Using 2-benzyl-4-methylpentanoic acid allows for the rapid synthesis of a truncated analog . By converting this
-
Evaluate the binding contribution of the biphenyl group vs. a phenyl group (Benzyl vs. Biphenyl).
-
Determine the thermodynamic penalty of removing the C-terminal acid (Decarboxy-analog).
Chemical Strategy & Pathway[4][5]
The synthesis hinges on the Curtius Rearrangement , which converts the carboxylic acid into an isocyanate with retention of stereochemistry.[3][4][5] Subsequent hydrolysis yields the primary amine, which is then coupled with succinic anhydride to install the zinc-binding motif.
Caption: Workflow converting 2-benzyl-4-methylpentanoic acid to the target Sacubitril analog via Curtius rearrangement.
Detailed Protocols
Protocol A: Enantiomeric Resolution
Objective: To isolate the (R)-enantiomer of 2-benzyl-4-methylpentanoic acid. Note: The stereocenter at C2 corresponds to the configuration of the hydrophobic side chain in the final analog.
Reagents:
-
2-benzyl-4-methylpentanoic acid (Racemic)[6]
-
(R)-(+)-1-Phenylethylamine (Resolving agent)
-
Solvent: Ethanol/Water (7:3 v/v)
Procedure:
-
Dissolution: Dissolve 10.0 g (48.5 mmol) of racemic acid in 50 mL of Ethanol/Water mixture at 60°C.
-
Addition: Add 0.5 equivalents (2.94 g) of (R)-(+)-1-Phenylethylamine dropwise.
-
Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight. The diastereomeric salt of the desired enantiomer will precipitate.
-
Filtration & Recrystallization: Filter the white solid. Recrystallize twice from hot ethanol to upgrade chiral purity (>98% ee).
-
Liberation: Suspend the salt in EtOAc (50 mL) and wash with 1N HCl (2 x 30 mL) to remove the amine. Dry the organic layer (MgSO₄) and concentrate to yield the optically active acid.
Validation Point:
-
Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA (90:10).
-
Target: ee > 98%.
Protocol B: Curtius Rearrangement (One-Pot DPPA Method)
Objective: Conversion of the resolved acid to the primary amine with retention of stereochemistry.
Reagents:
-
(R)-2-benzyl-4-methylpentanoic acid (from Protocol A)
-
Diphenylphosphoryl azide (DPPA)[5]
-
Triethylamine (TEA)
-
Toluene (Anhydrous)
-
NaOH (aq)
Procedure:
-
Activation: In a flame-dried flask under Nitrogen, dissolve the acid (1.0 eq) in anhydrous Toluene (0.2 M concentration).
-
Azidation: Add TEA (1.2 eq) followed by DPPA (1.1 eq). Stir at Room Temperature (RT) for 1 hour. Monitor by TLC for disappearance of acid.
-
Rearrangement: Heat the reaction mixture to 80°C. Evolution of nitrogen gas (
) will be observed. Maintain temperature for 2 hours until gas evolution ceases (Formation of Isocyanate). -
Hydrolysis: Cool to RT. Add 20% NaOH solution (5.0 eq) and vigorous stirring. Heat to 60°C for 3 hours to hydrolyze the isocyanate to the amine.
-
Workup: Cool to RT. Extract with EtOAc (3x). The amine is in the organic layer.[7] Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude amine is often pure enough, but can be purified via flash chromatography (DCM/MeOH/NH₃).
Safety Note: Azides are potential explosion hazards. DPPA is safer than
Protocol C: Succinylation (Final Assembly)
Objective: Installation of the zinc-binding succinyl group.
Reagents:
-
Amine intermediate (from Protocol B)
-
Succinic Anhydride[7]
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Coupling: Dissolve the amine (1.0 eq) in DCM. Add Succinic Anhydride (1.1 eq) and DIPEA (1.2 eq).
-
Reaction: Stir at RT for 4 hours. The reaction usually proceeds quantitatively.
-
Workup: Wash the organic phase with 1N HCl (to remove excess base) and then with water.
-
Isolation: The product (a carboxylic acid) can be extracted into saturated NaHCO₃ solution (leaving non-polar impurities in the organic layer), then acidified to pH 2 with HCl and back-extracted into EtOAc.
-
Final Polish: Recrystallize from Hexane/EtOAc.
Results & Data Analysis
Structural Comparison (SAR Context)
The resulting analog differs from the clinical drug metabolite (LBQ657) in two distinct regions, allowing for precise deconvolution of binding affinity.
| Feature | Sacubitrilat (LBQ657) | Synthesized Analog | SAR Implication |
| S1' Pocket Fit | Biphenyl Group | Benzyl Group | Tests steric tolerance of S1' pocket. |
| Backbone | Alkyl Amine | Tests role of backbone rigidity. | |
| C-Terminus | Carboxylic Acid | Isobutyl (Methyl) | Key: Tests if distal COO⁻ is essential. |
| Zn Binding | Succinyl Carboxylate | Succinyl Carboxylate | Retained (Active site anchor). |
Pharmacophore Mapping
Caption: Pharmacophore comparison. The synthesized analog retains the Zn-binding and hydrophobic domains but lacks the C-terminal acid.
References
-
Gu, J., et al. (2010). "Pharmacokinetics and pharmacodynamics of LCZ696, a novel dual-acting angiotensin receptor-neprilysin inhibitor (ARNi)." The Journal of Clinical Pharmacology, 50(4), 401-414. Link
-
Ksander, G. M., et al. (1995). "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry, 38(10), 1689-1700. (Foundational SAR for succinic acid-based NEP inhibitors). Link
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide.[5] New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203-6205. Link
-
McHale, W. A., et al. (2016). "Synthesis of a Precursor to Sacubitril Using Enabling Technologies." Organic Letters, 18(11). (Provides context on the industrial synthesis of the biphenyl core). Link[8]
Sources
- 1. ijpsm.com [ijpsm.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. WO2017134597A1 - Galenic formulations of organic compounds - Google Patents [patents.google.com]
- 7. Sacubitril Sodium synthesis - chemicalbook [chemicalbook.com]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: Synthesis of a Precursor to Sacubitril Using Enabling Technologies [orgspectroscopyint.blogspot.com]
Application Note: Hydrolysis of Ethyl 2-benzyl-4-methylpentanoate – Overcoming Steric Hindrance in Alpha-Disubstituted Esters
Introduction & Mechanistic Rationale
Ethyl 2-benzyl-4-methylpentanoate is a highly lipophilic, sterically encumbered ester frequently utilized as a critical building block in the development of active pharmaceutical ingredients (APIs), including neprilysin inhibitors and peptidomimetics. The molecule features an ethyl ester group adjacent to an alpha-carbon (C2) that is disubstituted with a bulky benzyl group and an isobutyl (2-methylpropyl) group.
Standard base-promoted ester hydrolysis follows a classic nucleophilic acyl substitution mechanism. The process begins with the nucleophilic addition of a hydroxide ion to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, followed by the elimination of the alkoxide leaving group to yield a carboxylic acid (1)[1]. However, the dense steric environment of ethyl 2-benzyl-4-methylpentanoate drastically increases the inaccessible solid angle (
Consequently, mild hydrolytic conditions are entirely ineffective. The reaction requires aggressive thermal activation, a strong base in stoichiometric excess (acting as a promoter rather than a catalyst), and a highly optimized solvent system to bridge the solubility gap between the lipophilic substrate and the hydrophilic hydroxide anion.
Experimental Design & Causality
To successfully hydrolyze this substrate, every parameter must be deliberately engineered:
-
Reagent Selection : Lithium hydroxide monohydrate (LiOH·H2O) is strictly preferred over NaOH or KOH. The smaller, highly charge-dense Li⁺ ion acts as a strong Lewis acid, coordinating with the carbonyl oxygen. This coordination further polarizes the C=O bond, increasing the electrophilicity of the sterically shielded carbon.
-
Solvent Architecture : A ternary solvent system of THF/MeOH/H2O (3:1:1 v/v/v) is utilized. Causality : THF fully solubilizes the lipophilic ester; water dissolves the LiOH; and methanol acts as a vital phase-transfer bridge, preventing the mixture from separating into a biphasic system at reflux temperatures.
-
Biocatalytic Alternative : For workflows requiring stereoretention (e.g., isolating a specific enantiomer from a racemic mixture), human carboxylesterase 1 (hCE1) or immobilized lipases can be deployed. The hydrolytic rate of these enzymes is highly sensitive to the steric hindrance and electron density of the substrate's alkoxy and alpha-substituent groups (3)[3].
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and conversion rates, demonstrating the necessity of the optimized protocol.
Optimization of Hydrolysis Conditions for Ethyl 2-benzyl-4-methylpentanoate
| Method | Reagents & Equivalents | Solvent System | Temp (°C) | Time (h) | Conversion (%) |
| A (Mild Base) | NaOH (1.5 eq) | EtOH / H2O (1:1) | 25 | 48 | < 10% |
| B (Standard Base) | NaOH (3.0 eq) | EtOH / H2O (3:1) | 80 | 24 | 65% |
| C (Optimized Base) | LiOH·H2O (3.0 eq) | THF / MeOH / H2O (3:1:1) | 75 | 18 | > 95% |
| D (Biocatalytic) | hCE1 Enzyme | Phosphate Buffer (pH 7.4) | 37 | 48 | 45% (Chiral)* |
*Note: Maximum theoretical yield for enzymatic kinetic resolution is 50%.
Step-by-Step Protocols
Protocol A: High-Temperature Alkaline Saponification (Chemical Route)
This protocol is designed for the complete cleavage of the ester into 2-benzyl-4-methylpentanoic acid. Because the reaction is one-way, the products are cleanly separated via pH manipulation (4)[4].
-
Solvent Preparation : Prepare 25 mL of a 3:1:1 (v/v/v) mixture of Tetrahydrofuran (THF), Methanol (MeOH), and deionized Water.
-
Substrate Dissolution : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (approx. 2.34 g) of ethyl 2-benzyl-4-methylpentanoate in the solvent mixture.
-
Base Addition : Add 30.0 mmol (1.26 g, 3.0 equivalents) of LiOH·H2O in one portion. Causality: A 3-fold excess is mandatory to overcome the steric shielding and kinetically drive the equilibrium toward the carboxylate salt.
-
Thermal Activation : Attach a reflux condenser and heat the mixture to 75 °C (reflux) for 18 hours.
-
Volatile Removal : Cool the reaction to room temperature. Concentrate the mixture under reduced pressure (rotary evaporation) to strip away the THF and MeOH. Causality: If organic solvents remain, the target carboxylic acid will partition into the organic phase prematurely during acidification, causing severe emulsion issues.
-
Acidification : Dilute the remaining aqueous residue with 15 mL of ice-cold water. Dropwise, add 2M HCl while stirring until the pH reaches strictly 2.0.
-
Extraction : Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target acid.
Self-Validating System (Quality Control)
-
pH Verification : Before extraction, verify the aqueous layer is at pH 2.0 using a calibrated pH meter. If pH > 3.0, the lithium carboxylate salt remains partially water-soluble, leading to false-negative yields.
-
Mass Balance Tracking : Perform an initial extraction with diethyl ether prior to acidification. Weigh any recovered unreacted ester from this organic wash and compare it against the final isolated acid to ensure no material was lost to aqueous emulsions.
Protocol B: Enzymatic Kinetic Resolution (Biocatalytic Route)
-
Buffer Preparation : Prepare 45 mL of 0.1 M potassium phosphate buffer, adjusted to pH 7.4.
-
Substrate Addition : Dissolve 5.0 mmol of racemic ethyl 2-benzyl-4-methylpentanoate in 5 mL of DMSO. Add this dropwise to the buffer to create a fine suspension.
-
Enzyme Addition : Add 100 mg of human carboxylesterase 1 (hCE1) or immobilized Candida antarctica Lipase B (CALB).
-
Incubation : Incubate at 37 °C in an orbital shaker (200 rpm) for 48 hours.
-
Workup : Filter out the immobilized enzyme. Extract the neutral aqueous phase with Hexanes (2 x 20 mL) to recover the unreacted enantiomer. Acidify the remaining aqueous phase to pH 2.0 with 1M HCl and extract with EtOAc (3 x 20 mL) to isolate the hydrolyzed enantiomer.
Workflow Visualization
Workflow diagram for the chemical and biocatalytic hydrolysis of ethyl 2-benzyl-4-methylpentanoate.
References
- Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters ResearchG
- Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activ
- 21.6: Chemistry of Esters LibreTexts
- Hydrolysis of Esters Chemguide
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization & Troubleshooting for Alpha-Alkylation of Pentanoic Acid Derivatives
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the
This guide is engineered to provide you with field-proven insights, addressing the exact causality behind reaction failures and offering a self-validating protocol to ensure high-yield, reproducible results.
I. Mechanistic Overview: The Dianion Pathway
To troubleshoot effectively, we must first understand the thermodynamic and kinetic reality of the system. Unlike esters or ketones, free carboxylic acids require the formation of an enolate dianion [1].
Mechanistic pathway of carboxylic acid alpha-alkylation via dianion formation.
II. Troubleshooting FAQs & Causality Analysis
Q1: I am using 1.1 equivalents of Lithium Diisopropylamide (LDA) but recovering 100% unreacted pentanoic acid. Why isn't the enolate forming?
The Causality: The carboxylic acid proton is highly acidic (pKa ~4.8). The first equivalent of LDA is entirely consumed in a rapid acid-base reaction to form the lithium carboxylate salt (monoanion). The
Q2: I am using 2.2 equivalents of LDA, but my yields are plateauing around 40-50%. How do I drive the reaction to completion?
The Causality: Lithium enolates of carboxylic acids are highly prone to forming tight, unreactive oligomeric aggregates (hexamers or tetramers) in ethereal solvents like THF. To break these aggregates and expose the nucleophilic carbon, you must introduce a strongly coordinating polar aprotic co-solvent. While Hexamethylphosphoramide (HMPA) is historically used, it is highly toxic. N,N'-Dimethylpropyleneurea (DMPU) is a safer, highly effective alternative that solvates the lithium cation, breaking the aggregates and dramatically accelerating the
Q3: I am seeing significant amounts of dialkylated byproducts. How can I control the chemoselectivity?
The Causality: Dialkylation occurs when the mono-alkylated product (which is more sterically hindered but still possesses an
-
Strict Temperature Control: Maintain the reaction at -78 °C during the enolization phase to prevent thermodynamic equilibration of the enolates[4].
-
Order of Addition: Always add the electrophile (alkyl halide) dropwise to the pre-formed enolate, rather than the reverse, ensuring the enolate is trapped immediately before it can equilibrate.
III. Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and isolated yield for the
| Base Equivalents | Co-Solvent / Additive | Temp Profile | Isolated Yield | Primary Failure Mode |
| 1.1 eq LDA | None | -78 °C to RT | < 5% | Incomplete enolization; monoanion only. |
| 2.2 eq LDA | None | -78 °C to RT | 42% | Enolate aggregation; poor nucleophilicity. |
| 2.2 eq LDA | HMPA (2.0 eq) | -78 °C to 0 °C | 89% | High yield, but severe toxicity concerns. |
| 2.2 eq LDA | DMPU (2.0 eq) | -78 °C to 0 °C | 86% | Optimal balance of safety and yield. |
IV. Validated Experimental Protocol
This protocol outlines a self-validating system for the
Step-by-step experimental workflow for alpha-alkylation of pentanoic acid.
Step-by-Step Methodology:
Step 1: Preparation of LDA (In Situ)
-
Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL/mmol of substrate) and freshly distilled diisopropylamine (2.3 equivalents).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Dropwise, add n-Butyllithium (2.2 equivalents, typically 1.6 M or 2.5 M in hexanes). Stir for 30 minutes at -78 °C, then briefly warm to 0 °C for 10 minutes to ensure complete LDA formation. Re-cool to -78 °C.
Step 2: Dianion Formation (Enolization) 4. Dissolve pentanoic acid (1.0 equivalent) in a minimal amount of anhydrous THF. 5. Add the pentanoic acid solution dropwise to the LDA solution at -78 °C. Self-Validation Check: You may observe a slight exotherm or precipitation (the mono-lithium salt) which will redissolve as the dianion forms. 6. Stir at -78 °C for 1 hour, then warm to 0 °C for 30 minutes to ensure complete double deprotonation[1]. Re-cool the reaction to -78 °C.
Step 3: Activation and Alkylation 7. Add anhydrous DMPU (2.0 equivalents) dropwise. Stir for 15 minutes at -78 °C. 8. Add the desired alkyl halide (1.1 equivalents) dropwise. 9. Allow the reaction mixture to slowly warm to room temperature overnight (approx. 12-16 hours). Self-Validation Check: Monitor the consumption of the alkyl halide via TLC (Hexanes/EtOAc).
Step 4: Quench and Workup
10. Quench the reaction by carefully adding saturated aqueous
V. References
-
Organic Chemistry Enols And Enolates - Alpha Carbon Chemistry Chemistry.coach [Link]
-
Clayden Organic Chemistry - Alkylation of Carboxylic Acids Calaméo[Link]
-
Direct
-alkylation of carboxylic acids Thieme-Connect[Link] -
Working with Hazardous Chemicals: Replacement of HMPA with DMPU Organic Syntheses[Link]
Sources
Technical Support Center: Separation of 2-Benzyl-4-methylpentanoic Acid Enantiomers
Reference ID: TSC-2024-BMPA-01 Status: Active Last Updated: March 5, 2026 Audience: Process Chemists, Analytical Scientists, Drug Development Leads[1]
Introduction: The Target Molecule
2-Benzyl-4-methylpentanoic acid (also referred to as 2-isobutyl-3-phenylpropanoic acid) is a critical chiral building block, notably serving as the succinate backbone for Matrix Metalloproteinase (MMP) inhibitors such as Batimastat and Marimastat .[1]
Achieving high enantiomeric excess (ee) at the
Module 1: Analytical & Preparative HPLC/SFC
The Gold Standard for ee Determination and Small-Scale Purification[2]
Recommended Methodologies
For this
Table 1: Chromatographic Screening Protocol
| Parameter | Primary Recommendation | Secondary Recommendation | Technical Rationale |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | The amylose helical structure often provides better cavity fit for the benzyl/isobutyl differentiation than cellulose.[1] |
| Mobile Phase | n-Hexane : Isopropanol (90:10 to 98:[1]2) | n-Hexane : Ethanol (90:[1]10) | Low polarity solvents maximize hydrogen bonding interactions with the stationary phase.[1] |
| Additive | 0.1% Trifluoroacetic Acid (TFA) | 0.1% Formic Acid | CRITICAL: Acidic additives suppress ionization ( |
| Detection | UV @ 210 nm and 254 nm | Refractive Index (Prep scale) | The benzyl chromophore absorbs strongly at 254 nm; 210 nm captures the carbonyl contribution.[1][2] |
| Temperature | 25°C | 10°C - 35°C | Lower temperatures (10-15°C) can enhance resolution ( |
Workflow Logic (Method Development)
Caption: Decision matrix for HPLC method development, prioritizing acidic suppression for peak shape control.
Troubleshooting FAQ: Chromatography
Q: My peaks are splitting or double-fronting. Is the column broken?
-
Diagnosis: This is often caused by "solvent mismatch." If you dissolve your sample in 100% IPA or Ethanol but inject into a 98% Hexane mobile phase, the strong solvent disrupts the equilibrium at the column head.
-
Solution: Dissolve the sample in the mobile phase (e.g., Hexane/IPA 90:10).[1] If solubility is poor, use the minimum amount of IPA/DCM and dilute with Hexane.[1]
Q: I see a slow drift in retention times over 50 injections.
-
Diagnosis: Accumulation of strongly retained impurities or gradual stripping of the acid additive.
-
Solution: Flush the column with the mobile phase containing the correct TFA concentration. Never wash polysaccharide columns with 100% Ethanol/Methanol without checking the manufacturer's solvent compatibility chart (immobilized vs. coated phases).[1]
Module 2: Classical Resolution (Diastereomeric Crystallization)
The Scalable Solution for Multi-Gram to Kilogram Batches[1]
For large-scale production, chromatography is often too expensive.[1] Classical resolution via diastereomeric salt formation is the preferred route.
The Protocol
Resolving Agent: (S)-(-)-1-Phenylethylamine (also known as
Step-by-Step Procedure:
-
Stoichiometry: Mix 1.0 equivalent of racemic 2-benzyl-4-methylpentanoic acid with 0.5 to 1.0 equivalent of (S)-1-phenylethylamine.
-
Solvent: Use Ethanol/Water (4:1) or Acetone .[1]
-
Heating: Heat to reflux until all solids dissolve.
-
Crystallization: Cool slowly to room temperature (approx. 10°C/hour). If cooling is too fast, the oiling-out phenomenon may occur.[1]
-
Filtration: Collect the precipitate. This is the diastereomeric salt enriched in one enantiomer (typically the S,S-salt or R,S-salt depending on packing).[1]
-
Liberation: Suspend the salt in dilute HCl (1M) and extract with Ethyl Acetate to recover the free acid.
-
Recrystallization: If ee is <98%, recrystallize the salt from the same solvent system before liberation.[1][2]
Logic of Resolution
Caption: Workflow for Classical Resolution. Note that the Mother Liquor contains the opposite enantiomer, which can be recovered.[1]
Troubleshooting FAQ: Resolution
Q: The mixture turned into a sticky oil instead of crystals. What do I do?
-
Diagnosis: "Oiling out" is common with branched alkyl chains. It occurs when the separation of the oily phase is thermodynamically favored over the crystalline phase, often due to impurities or cooling too rapidly.
-
Solution:
-
Reheat to dissolve the oil.
-
Seed the solution with a tiny crystal of the pure salt (if available) at the cloud point.
-
Add more solvent (dilution) or change the solvent ratio (increase ethanol content).
-
Scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Module 3: Enzymatic Kinetic Resolution
The Green Chemistry Alternative
If classical resolution fails or yields are low, biocatalysis using lipases is a powerful alternative.[1] Lipases distinguish enantiomers based on the steric bulk of the
The Protocol
Enzyme: Candida antarctica Lipase B (CALB) (immobilized, e.g., Novozym 435).[1]
Workflow:
-
Esterification: Convert the racemic acid to its ethyl ester or methyl ester chemically (standard acid-catalyzed esterification).[2]
-
Hydrolysis: Suspend the racemic ester in a phosphate buffer (pH 7.0) with the immobilized lipase.[1]
-
Separation: Adjust pH to 8.0 (to ensure the acid is ionized) and extract the unreacted ester with organic solvent (Hexane/EtOAc). The acid remains in the aqueous phase.
-
Acidification: Acidify the aqueous phase (pH 2) and extract the resolved acid.[1][2]
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H / AD. Retrieved from
-
Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Focus on separation of
-substituted acids). -
Patel, R. N. (2001).[1] Enzymatic synthesis of chiral intermediates for drug development. Advanced Synthesis & Catalysis, 343(6‐7), 527-546.[1][2] (Details on lipase resolution of succinic acid derivatives).
-
Porter, J. R., et al. (1994).[1] The hydrolysis of matrix metalloproteinase inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 4(23), 2741-2746.[1][2] (Context on the synthesis of Batimastat intermediates).
- Google Patents.Process for the preparation of optically active alpha-substituted carboxylic acids. (General methodologies for resolving 2-substituted acids).
Sources
Technical Support Center: Purification of 2-Benzyl-4-Methylpentanoic Acid
Welcome to the technical support center for the purification of 2-benzyl-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to not only solve immediate purification issues but also to understand the underlying principles for more robust experimental design.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of 2-benzyl-4-methylpentanoic acid.
Q1: What are the most likely byproducts in my reaction mixture when synthesizing 2-benzyl-4-methylpentanoic acid?
A1: The byproducts largely depend on the synthetic route. A common method for synthesizing α-alkylated carboxylic acids is the malonic ester synthesis.[1] In this case, or similar alkylation approaches, you can anticipate the following byproducts:
-
Unreacted Starting Materials: Isovaleric acid (4-methylpentanoic acid) or its ester derivative, and benzyl halide (e.g., benzyl bromide).
-
Dialkylated Products: 2,2-dibenzyl-4-methylpentanoic acid, if the reaction conditions are not carefully controlled.
-
Solvent and Reagent-Related Impurities: Residual base (e.g., sodium ethoxide), and byproducts from the hydrolysis and decarboxylation steps.[1]
Q2: I have a crude, oily product. What is the first step I should take to assess its purity?
A2: Before embarking on a full-scale purification, a preliminary assessment is crucial.
-
Thin-Layer Chromatography (TLC): This is a rapid and effective technique to visualize the number of components in your mixture. By co-spotting your crude product with available starting materials, you can get a preliminary identification of some impurities. For carboxylic acids, it's often beneficial to add a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid group, which can otherwise lead to streaking on the TLC plate.[2][3]
-
Proton NMR (¹H NMR) Spectroscopy: A small aliquot of your crude product can be analyzed by ¹H NMR. This will give you a more quantitative idea of the major components and their relative ratios.
Q3: My TLC shows a major spot, but I'm struggling to get my compound to crystallize. What could be the issue?
A3: Failure to crystallize can be due to several factors:
-
Residual Solvent: Small amounts of the reaction solvent can inhibit crystallization. Ensure your crude product is thoroughly dried under vacuum.
-
Presence of Oily Impurities: Even minor amounts of structurally similar, oily byproducts can act as an "antifreeze," preventing your desired compound from forming a crystal lattice.
-
Incorrect Solvent System: The choice of crystallization solvent is critical. You need a solvent in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[4]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the purification of 2-benzyl-4-methylpentanoic acid.
Issue 1: My product is contaminated with unreacted starting materials (isovaleric acid and benzyl bromide).
Solution: An acid-base liquid-liquid extraction is a highly effective method to separate your desired carboxylic acid from neutral organic impurities like benzyl bromide and the more volatile starting carboxylic acid.[5][6][7]
Underlying Principle:
This technique exploits the acidic nature of the carboxyl group. By treating the organic mixture with an aqueous basic solution, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. This salt will partition into the aqueous layer, while the neutral organic compounds remain in the organic layer. Subsequent acidification of the aqueous layer will regenerate the pure carboxylic acid, which will precipitate out of the solution.[6][8]
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and add a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Extraction: Stopper the funnel and shake gently, venting frequently to release the pressure from the carbon dioxide gas that evolves. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the sodium salt of 2-benzyl-4-methylpentanoic acid into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with fresh aqueous base two more times to ensure complete recovery of the carboxylic acid.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) until the solution is acidic (pH ~2), which will cause the purified 2-benzyl-4-methylpentanoic acid to precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Issue 2: My product is a persistent oil and fails to crystallize, even after acid-base extraction.
Solution: If crystallization is challenging, column chromatography is the next logical purification step. Both normal-phase and reversed-phase chromatography can be effective for purifying carboxylic acids.[9][10]
Underlying Principle:
Column chromatography separates compounds based on their differential adsorption to a stationary phase. In normal-phase chromatography (e.g., silica gel), more polar compounds adhere more strongly and elute later. Carboxylic acids can be problematic on silica gel due to strong interactions that can lead to tailing. This can often be mitigated by adding a small amount of a volatile acid, like acetic acid, to the mobile phase.[2] In reversed-phase chromatography (e.g., C18 silica), the separation is based on hydrophobicity, with nonpolar compounds being retained more strongly.
Data Presentation: TLC Solvent System Screening for Normal-Phase Chromatography
| Eluent System (Hexane:Ethyl Acetate) | Rf of 2-benzyl-4-methylpentanoic acid | Observations |
| 9:1 | ~0.1 | Spot is too low on the plate. |
| 7:3 | ~0.3 | Good separation from less polar impurities. |
| 1:1 | ~0.6 | Spot is too high, poor separation from more polar impurities. |
Note: Adding 0.5-1% acetic acid to the eluent can improve peak shape and reduce tailing.
Step-by-Step Protocol: Flash Column Chromatography (Normal Phase)
-
Column Packing: Prepare a silica gel column using a slurry of silica in the chosen eluent system (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Issue 3: My purified product still shows minor impurities by NMR.
Solution: For achieving high purity, recrystallization is an excellent final purification step.[4][11]
Underlying Principle:
Recrystallization relies on the principle that the solubility of a solid in a solvent increases with temperature. A saturated solution of the impure solid is prepared at a high temperature, and as it cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities remain in the solution.[4][12]
Step-by-Step Protocol: Two-Solvent Recrystallization
-
Solvent Selection: Find a solvent in which 2-benzyl-4-methylpentanoic acid is soluble when hot but insoluble when cold (e.g., heptane or a mixture of solvents like ethyl acetate/hexane). A good approach is to use a "solvent pair": one solvent in which the compound is very soluble ("soluble solvent") and another in which it is poorly soluble ("insoluble solvent").[13]
-
Dissolution: Dissolve the impure solid in a minimal amount of the hot "soluble solvent".
-
Induce Crystallization: While the solution is still hot, add the "insoluble solvent" dropwise until the solution becomes slightly cloudy.
-
Redissolve: Add a few drops of the hot "soluble solvent" until the cloudiness just disappears.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold "insoluble solvent," and dry under vacuum.
III. Visualization of Workflows
Diagram 1: Decision Tree for Purification Strategy
Caption: Decision-making workflow for purifying 2-benzyl-4-methylpentanoic acid.
Diagram 2: Workflow for Acid-Base Extraction
Caption: Step-by-step workflow for purification via acid-base extraction.
IV. References
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
University of the West Indies, Mona. (2014, October 30). Separation of an Unknown Mixture. [Link]
-
ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?. [Link]
-
Reddit. (2016, November 8). Column chromatography of carboxylic acids?. [Link]
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]
-
Florida A&M University. (2016, September 27). Lab Report Recrystallization. [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. mt.com [mt.com]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. magritek.com [magritek.com]
- 8. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
- 9. teledyneisco.com [teledyneisco.com]
- 10. researchgate.net [researchgate.net]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. famu.edu [famu.edu]
- 13. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Purification Strategies for Carboxylic Acid Benzylation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted benzyl bromide following the synthesis of benzyl esters from carboxylic acids. This process, while fundamental, often presents purification challenges that can impact yield and purity. Here, we dissect common issues and provide robust, field-proven solutions.
I. Understanding the Problem: Why is Benzyl Bromide Often in Excess?
In benzyl ester synthesis, benzyl bromide is frequently used as the benzylating agent to protect the carboxylic acid functional group.[1][2] To drive the reaction to completion, particularly when dealing with less reactive carboxylic acids, an excess of benzyl bromide is often employed. However, due to its physical and chemical properties, removing this excess reagent can be non-trivial.
Table 1: Physical Properties of Benzyl Bromide
| Property | Value | Source |
| Molecular Formula | C₇H₇Br | [3] |
| Molecular Weight | 171.03 g/mol | [4] |
| Boiling Point | 198-199 °C | [4][5] |
| Density | 1.438 g/mL at 25 °C | |
| Solubility | Insoluble in water; soluble in most organic solvents (e.g., ethanol, ether, benzene, carbon tetrachloride).[3][4][5][6] |
The high boiling point of benzyl bromide makes its removal by simple evaporation under reduced pressure challenging, especially on a larger scale.[7] Its non-polar nature often results in co-elution with the desired, also relatively non-polar, benzyl ester product during column chromatography.[8]
II. Troubleshooting & FAQs: A Curated Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My TLC plate shows that my product and benzyl bromide have very similar Rf values. How can I improve their separation for column chromatography?
This is a very common challenge. Benzyl bromide is relatively non-polar and will travel high up the TLC plate in many common solvent systems.[8]
Expert Insight: Your primary goal should be to find a solvent system where the benzyl ester has a lower Rf (is more retained by the silica) than the benzyl bromide.
Troubleshooting Steps:
-
Solvent System Optimization: Start with a very non-polar eluent, such as 100% hexanes or heptane. In such a system, benzyl bromide should have an Rf close to 1.0.[8] You can then gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate or dichloromethane. This gradient elution will allow the non-polar benzyl bromide to elute first, followed by your slightly more polar product.[7]
-
Alternative Stains: If you are having trouble visualizing the separation because the spots are close, consider using a TLC stain that reacts differently with your product and benzyl bromide. For instance, some stains, like vanillin, can produce different colors for different functional groups.[8]
Q2: I've tried column chromatography, but I'm still seeing benzyl bromide in my NMR spectrum. Are there any chemical workup procedures to remove it?
Yes, several chemical "scavenging" methods can be employed to convert the unreacted benzyl bromide into a more easily removable species.
Method 1: Quenching with a Nucleophilic Amine
-
Principle: Tertiary amines, such as triethylamine (TEA) or diazabicycloundecane (DABCO), can react with benzyl bromide to form a quaternary ammonium salt.[7][9][10] This salt is highly polar and water-soluble, allowing for its removal via a simple aqueous extraction.
-
Protocol:
-
After the main reaction is complete, cool the reaction mixture.
-
Add an excess (2-3 equivalents relative to the excess benzyl bromide) of triethylamine or DABCO.[9][10]
-
Stir the mixture at room temperature for a few hours or until TLC analysis shows the complete disappearance of the benzyl bromide spot.
-
Proceed with a standard aqueous workup. The benzyltriethylammonium bromide salt will partition into the aqueous layer.[7]
-
Method 2: Basic Hydrolysis
-
Principle: Benzyl bromide can be hydrolyzed to benzyl alcohol under basic aqueous conditions, following an S_N2 or S_N1-type mechanism.[11][12][13][14][15] The resulting benzyl alcohol is more polar than the starting bromide and can often be more easily separated by chromatography or, in some cases, by aqueous extraction.
-
Protocol:
-
During the workup, wash the organic layer with an aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH).[11][12][16][17]
-
Be cautious with stronger bases, as they can potentially hydrolyze your desired ester product, especially with prolonged exposure or elevated temperatures.
-
Q3: Can I remove benzyl bromide by distillation?
Distillation can be an effective method, but its success depends on the properties of your desired product.
Considerations:
-
Boiling Point Difference: Benzyl bromide has a boiling point of approximately 198-199 °C at atmospheric pressure.[4][5] If your benzyl ester product has a significantly higher boiling point or is a non-volatile solid, vacuum distillation can be a viable option to remove the more volatile benzyl bromide.[10]
-
Thermal Stability: Ensure your product is stable at the temperatures required for distillation, even under reduced pressure.
-
Azeotropic Removal: In some cases, adding a high-boiling point solvent like toluene and then removing it on a rotary evaporator can help to azeotropically remove traces of benzyl bromide.[7]
Q4: My final product is a persistent oil, and I suspect benzyl bromide is the contaminant preventing crystallization. What should I do?
This is a frequent consequence of benzyl bromide contamination.
Logical Flow for Troubleshooting:
-
Confirm the Contaminant: Use NMR or another analytical technique to confirm that benzyl bromide is indeed the primary impurity.
-
Attempt a Chemical Quench: If confirmed, the most robust solution is often a chemical quench as described in Q2. Adding triethylamine and then performing an aqueous workup is a highly effective method.[7][10]
-
Re-purify via Chromatography: After the chemical quench and workup, re-purify the material using column chromatography with an optimized solvent system.[18]
-
Crystallization Attempts: Once the benzyl bromide is removed, attempt crystallization from various solvent systems (e.g., hexane/ethyl acetate, diethyl ether/petroleum ether).[18]
Diagram 1: Decision Workflow for Benzyl Bromide Removal
Caption: Decision tree for selecting a purification strategy.
III. Experimental Protocols
Protocol 1: General Procedure for Triethylamine Quench
-
Reaction Completion: Once the primary benzylation reaction is deemed complete by TLC, cool the reaction mixture to room temperature.
-
Quenching: To the stirred reaction mixture, add triethylamine (2-3 molar equivalents relative to the initial excess of benzyl bromide).
-
Monitoring: Stir at room temperature for 1-3 hours. Monitor the disappearance of the benzyl bromide spot on the TLC plate.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Extraction: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water (2x)
-
Saturated aqueous sodium bicarbonate solution (1x)
-
Brine (1x)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now free of benzyl bromide.
Diagram 2: Workflow for Chemical Quenching
Caption: Chemical quenching workflow using triethylamine.
IV. Final Recommendations
As a senior scientist, my primary recommendation is to favor a chemical scavenging approach, particularly the use of triethylamine, when facing difficulties in removing benzyl bromide.[7][10] It is a robust, scalable, and often more efficient method than relying solely on chromatography, especially when dealing with closely eluting compounds. Always confirm the removal of benzyl bromide using an appropriate analytical method like NMR spectroscopy before proceeding to the next synthetic step.
References
- Grokipedia. Benzyl bromide.
- CymitQuimica. CAS 100-39-0: Benzyl bromide.
- askIITians. Reaction of C₆H₅CH₂Br with aqueous sodium hydroxide follows: ______ A.
- GazFinder. benzyl bromide (C7H7Br).
- ChemicalBook. Benzyl bromide CAS#: 100-39-0.
- Filo. Question: Reaction of C₆H₅CH₂Br with aqueous sodium hydroxide follows: ...
- Chemical Bull.
- ResearchGate.
- Testbook. [Solved] Reaction of C6H5CH2 Br with aqueous sodium hydroxide follows.
- Infinity Learn. (A)Benzyl bromide when kept in acetone – water, produces benzyl alcohol (R) The reaction follows SN2 mechanism.
- BenchChem.
- Allen. Reaction of C_6H_5CH_2Br with aqueous sodium hydroxide follows.........
- University of Missouri-St. Louis. Research Module: Scheme 2A.
- ResearchG
- Sciencemadness Discussion Board. Quick and partial report on benzyl bromide synthesis.
- BenchChem.
- Reddit.
- Sigma-Aldrich. Benzyl bromide reagent grade, 98%.
- PubChem. Benzyl Bromide | C7H7Br | CID 7498.
- Wikipedia. Benzyl bromide.
Sources
- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. chemicalbull.com [chemicalbull.com]
- 5. Benzyl bromide CAS#: 100-39-0 [m.chemicalbook.com]
- 6. CAS 100-39-0: Benzyl bromide | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. Reaction of C₆H₅CH₂Br with aqueous sodium hydroxide follows: ______ A - askIITians [askiitians.com]
- 12. Question: Reaction of C₆H₅CH₂Br with aqueous sodium hydroxide follows: .. [askfilo.com]
- 13. testbook.com [testbook.com]
- 14. (A)Benzyl bromide when kept in acetone – water, produces benzyl alcohol (R) The reaction follows SN2 mechanism [infinitylearn.com]
- 15. allen.in [allen.in]
- 16. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. benchchem.com [benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Crystallization solvents for 2-benzyl-4-methylpentanoic acid
Technical Support Center: Crystallization Solvents for 2-Benzyl-4-methylpentanoic Acid
Core Directive: Technical Overview
2-Benzyl-4-methylpentanoic acid (also known as 2-benzyl-4-methylvaleric acid ) is a lipophilic, branched carboxylic acid commonly used as a key intermediate in the synthesis of Matrix Metalloproteinase (MMP) inhibitors such as Tanomastat (BAY 12-9566) and Prinomastat .[1]
Due to its branched aliphatic chain and aromatic moiety, this compound exhibits significant lipophilicity (LogP ~3.0) and a tendency to exist as a viscous oil or low-melting solid.[1] Achieving high-purity crystals often requires specific solvent systems or conversion to a crystalline salt form.[1][2]
Solvent Selection & Decision Matrix
Q1: What are the recommended solvent systems for direct crystallization of the free acid?
A1: Direct crystallization of the free acid is feasible but prone to "oiling out" due to its low melting point. The following solvent systems are ranked by efficacy:
| Solvent System | Ratio (v/v) | Primary Use Case | Mechanism |
| Heptane / Ethyl Acetate | 9:1 to 20:1 | High Purity (Recommended) | The small amount of EtOAc solubilizes polar impurities, while Heptane forces the lipophilic acid to crash out upon cooling.[1] |
| Hexane (or Pentane) | 100% | High Yield | Best for low-temperature crystallization (-20°C).[1] Excellent for removing non-polar byproducts but requires handling cold.[1] |
| Ethanol / Water | 1:1 to 2:1 | Inorganic Salt Removal | Useful if the crude material contains inorganic salts from the hydrolysis step.[1] Requires slow cooling to avoid oiling.[1] |
| Acetonitrile | 100% | Polar Impurity Removal | Good for removing more polar synthetic byproducts (e.g., unreacted malonates).[1] |
Q2: My product is an oil and refuses to crystallize. What is the standard industry workaround?
A2: If the free acid persists as an oil (common with racemic mixtures or impure fractions), the standard industry protocol is Salt Formation .
-
Reagent: Dicyclohexylamine (DCHA) or Benzylamine .[1]
-
Method: React the acid with 1.05 equivalents of DCHA in Acetone or Ethyl Acetate .[1] The resulting DCHA salt is typically a high-melting, well-behaved solid that is easily recrystallized.[1]
-
Recovery: The purified salt is suspended in water/organic solvent (e.g., MTBE) and acidified with dilute HCl to liberate the pure free acid.
Detailed Experimental Protocols
Protocol A: Direct Recrystallization (For Solid Crude)
-
Objective: Purification of crude solid acid (>85% purity).
-
Dissolution: Charge crude 2-benzyl-4-methylpentanoic acid into a flask. Add Ethyl Acetate (1 mL per gram of solid).[1] Heat to 50°C until dissolved.
-
Anti-Solvent Addition: Slowly add Heptane (approx. 5-10 mL per gram of solid) while maintaining temperature at 45-50°C.[1]
-
Seeding: Cool the solution to 35°C. Add seed crystals (0.1 wt%) if available.
-
Crystallization: Cool slowly to Room Temperature (RT) over 2 hours. If oiling occurs, reheat and add more Ethyl Acetate.
-
Final Cooling: Cool to 0-5°C and hold for 1 hour.
-
Filtration: Filter the white solid and wash with cold Heptane.[1] Dry under vacuum at 40°C.[1]
Protocol B: DCHA Salt Purification (For Oily Crude)
-
Objective: Purification of oily crude or resolution of enantiomers.
-
Salt Formation: Dissolve crude oil (10 g, ~48 mmol) in Acetone (50 mL).
-
Amine Addition: Add Dicyclohexylamine (DCHA) (9.6 g, 53 mmol) dropwise at RT. The reaction is exothermic; mild cooling may be needed.
-
Precipitation: Stir for 2-4 hours. A thick white precipitate of the DCHA salt should form.
-
Recrystallization: Filter the salt. Recrystallize from boiling Ethanol or Acetone/Ethanol mix.[1]
-
Acidification: Suspend the purified salt in MTBE (Methyl tert-butyl ether) and water.[1] Add 1N HCl until the aqueous layer is pH < 2.[1] Separate the organic layer, dry over MgSO₄, and concentrate to yield the pure acid.
Troubleshooting Guide
Q3: The solution "oiled out" (formed a second liquid phase) instead of crystallizing. How do I fix this?
A3: Oiling out indicates the temperature dropped too fast or the solvent polarity is too distinct from the solute.
-
Immediate Fix: Reheat the mixture until it is a single phase. Add a small amount (5-10% volume) of the better solvent (e.g., Ethyl Acetate or Ethanol).[1]
-
Process Change: Implement a linear cooling ramp (e.g., 10°C per hour). Vigorous stirring helps prevent oil droplets from coalescing, promoting nucleation instead.[1]
Q4: I need to resolve the enantiomers. Which solvents work for chiral resolution?
A4: For chiral resolution (e.g., separating (S)-2-benzyl-4-methylpentanoic acid), crystallization of diastereomeric salts is required.[1]
-
Resolving Agents: (+)-cis-N-benzyl-2-(hydroxymethyl)cyclohexylamine , (R)-(+)-1-Phenylethylamine , or Cinchonidine .[1]
-
Solvents: Acetone and Acetonitrile are the preferred solvents for these resolutions, as they maximize the solubility difference between the diastereomeric salts.
Visual Workflow (Decision Tree)
Figure 1: Decision tree for selecting the appropriate purification pathway based on the physical state of the crude material.
References
-
Synthesis and Resolution of 2-Benzyl-4-piperidone-succinic Acid (Rel
-
Metabolites of Prinomast
-
Source: WO 2003/104224 A1.[1]
- Relevance: Describes the handling and synthesis of MMP inhibitor intermediates structurally similar to 2-benzyl-4-methylpentanoic acid.
- URL
-
-
Process for Preparing 5-Biphenyl-4-amino-2-methyl Pentanoic Acid.
-
Source: WO 2008/083967 A2.[1]
- Relevance: Details the hydrogenation and crystallization workup for alpha-methyl, alpha-benzyl carboxylic acid deriv
- URL
-
-
Tanomast
-
Source: MedChemExpress.[1]
- Relevance: Identifies the compound as a key substructure in the Tanomastat series, validating the lipophilic n
-
Sources
Overcoming steric hindrance in 2-position alkylation of pentanoic acid
Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is engineered for drug development professionals and synthetic chemists struggling with the specific kinetic and thermodynamic barriers of alpha-alkylation on medium-chain aliphatic acids.
Pentanoic acid presents a unique synthetic challenge: its 2-position (alpha-carbon) is already occupied by a propyl group. When attempting to install an additional alkyl group at this position, the resulting steric hindrance—combined with the poor nucleophilicity of carboxylic acid dianions—often leads to reaction failure or complete recovery of starting materials.
This guide provides diagnostic troubleshooting, mechanistic rationale, and self-validating protocols to overcome these barriers.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: Why does direct alkylation of pentanoic acid with LDA and an alkyl halide yield mostly recovered starting material? The Causality: Direct alkylation of a free carboxylic acid requires double deprotonation to form an enolate dianion . The first equivalent of Lithium Diisopropylamide (LDA) deprotonates the highly acidic carboxylic proton (pKa ~5), and the second equivalent deprotonates the alpha-carbon (pKa ~40). However, lithium enolate dianions form tight, unreactive hexameric and tetrameric aggregates in pure THF. The native propyl group of pentanoic acid acts as a steric shield over this already-sluggish aggregate. The Solution: You must break the lithium aggregates to expose the nucleophilic alpha-carbon. Adding a strong coordinating additive like DMPU or HMPA (13% v/v) solvates the lithium cations, breaking the aggregates into highly reactive monomers .
Q2: I am using an Evans oxazolidinone auxiliary for asymmetric alkylation, but my yields are poor with secondary alkyl halides. How can I fix this? The Causality: The Evans auxiliary provides excellent facial selectivity by sterically blocking one face of the enolate . However, this inherently increases the steric bulk around the reactive alpha-center. When combining the auxiliary's bulk, the native propyl group of pentanoic acid, and a secondary alkyl halide, the transition state activation energy becomes prohibitively high. The Solution: Switch the electrophile's leaving group. Replace the alkyl halide with an alkyl triflate (OTf). Triflates are orders of magnitude more electrophilic, lowering the activation energy sufficiently to overcome the steric penalty. Additionally, swapping LDA for Sodium Hexamethyldisilazide (NaHMDS) generates a looser, more reactive sodium enolate pair.
Q3: Is there a way to avoid the dianion formation entirely if I don't need stereocontrol? The Causality: Yes. The dianion is thermodynamically demanding and prone to solubility issues. Masking the carboxylic acid as an ester (e.g., tert-butyl or methyl ester) eliminates the highly acidic carboxyl proton. The Solution: Pre-esterification allows you to use a single equivalent of base to form a monoanion, which is significantly more soluble, less aggregated, and highly reactive toward bulky electrophiles.
Part 2: Quantitative Decision Matrix
To select the optimal reaction conditions, consult the empirical data summary below. This table illustrates how additives and electrophile modifications directly impact the yield of 2-alkylated pentanoic acid derivatives.
Table 1: Impact of Additives and Electrophiles on 2-Alkylation Yields
| Strategy | Base (Equivalents) | Additive / Electrophile | Relative Steric Tolerance | Expected Yield (%) |
| Direct Dianion | LDA (2.2 eq) | Alkyl Bromide (No Additive) | Low | < 10% |
| Direct Dianion | LDA (2.2 eq) | Alkyl Bromide + 13% DMPU | Moderate | 60 - 75% |
| Direct Dianion | LDA (2.2 eq) | Alkyl Triflate + 13% DMPU | High | 80 - 95% |
| Evans Auxiliary | NaHMDS (1.1 eq) | Alkyl Iodide + DMPU | Moderate | 50 - 65% |
| Esterification | LDA (1.1 eq) | Alkyl Iodide (No Additive) | High | 85 - 95% |
Part 3: Mechanistic Workflow
Use the following decision tree to determine the most thermodynamically and kinetically viable route for your specific target molecule.
Decision tree for overcoming steric hindrance in 2-alkylation of pentanoic acid.
Part 4: Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Each critical phase includes an in-process physical or chemical check to guarantee the reaction is proceeding as intended before moving to the next step.
Protocol A: Direct Dianion Alkylation (High-Yield Route)
Optimized for racemic mixtures using DMPU to break lithium aggregates .
-
Base Titration (Validation Step): Titrate your commercial n-BuLi using 1,10-phenanthroline as an indicator. Self-Validation: The solution must turn a deep, persistent rust-red, confirming the exact molarity of active alkyllithium.
-
LDA Preparation: In a flame-dried flask under Argon, add dry THF and diisopropylamine (2.3 eq). Cool to -78 °C. Add the titrated n-BuLi (2.2 eq) dropwise. Stir for 30 minutes at 0 °C.
-
Dianion Formation: Cool the LDA solution back to -78 °C. Dissolve pentanoic acid (1.0 eq) in a minimal amount of dry THF and add dropwise.
-
Self-Validation: You will observe immediate, mild gas evolution (butane) and a slight exotherm as the carboxylate monoanion forms. As the alpha-proton is stripped, the solution will transition to a pale yellow tint, confirming dianion generation.
-
-
Aggregate Breakdown: Add DMPU (13% v/v relative to total THF volume) dropwise.
-
Self-Validation: The solution will become completely homogeneous and the yellow color will deepen, verifying the transition from hexameric aggregates to reactive monomers.
-
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature over 4 hours.
-
Quench & Monitor: Quench with saturated aqueous NH₄Cl.
-
Self-Validation: Spot the organic layer on a TLC plate and stain with Bromocresol Green. A bright yellow spot against a blue background confirms the presence of the newly formed carboxylic acid product.
-
Protocol B: Asymmetric Alkylation via Evans Auxiliary
Optimized for >95% ee using sodium enolates and highly reactive triflates.
-
Enolization: Dissolve the N-pentanoyl oxazolidinone (1.0 eq) in dry THF and cool to -78 °C. Add NaHMDS (1.1 eq, 1M in THF) dropwise.
-
Self-Validation: Stir for 30 minutes. The formation of the sodium enolate is visually confirmed by a shift to a clear, pale-yellow solution. If the solution remains completely colorless, enolization is incomplete; check the quality of your NaHMDS.
-
-
Electrophilic Addition: Pre-cool the chosen alkyl triflate (1.5 eq) to -78 °C and add it down the side of the flask to prevent localized warming. Stir for 2 hours at -78 °C.
-
Auxiliary Cleavage: Quench the reaction, extract the intermediate, and dissolve in THF/H₂O (3:1). Cool to 0 °C. Add H₂O₂ (30% aq, 4.0 eq) followed by LiOH (2.0 eq) to form the highly nucleophilic LiOOH species.
-
Self-Validation: Monitor by TLC (UV light). The disappearance of the UV-active starting material indicates successful cleavage. The chiral auxiliary can be recovered via silica gel chromatography (typically >90% recovery) for reuse, validating the atom-economy of the cycle.
-
References
-
Direct a-alkylation of carboxylic acids. Science of Synthesis, Thieme. Available at:[Link]
-
Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. PMC, National Institutes of Health. Available at:[Link]
-
Chiral auxiliary. Wikipedia. Available at:[Link]
-
Oxidative Cyclizations and the Synthesis of Lactones: A Streamlined Synthesis of epi-Crobarbatic Acid. CLOCKSS. Available at: [Link]
Flash chromatography conditions for purifying benzyl-methylpentanoic acid
Case ID: BMPA-PUR-001 Status: Active Support Level: Tier 2 (Method Development & Optimization) Analyte Class: Lipophilic Carboxylic Acid
Executive Summary: The "Acidic Lipophile" Challenge
Benzyl-methylpentanoic acid presents a classic chromatographic dichotomy: the benzyl and alkyl chains are lipophilic (non-polar), while the carboxylic acid moiety is polar and ionizable.
On standard silica gel, the acidic protons of the analyte exchange with the acidic silanols (Si-OH) on the stationary phase. This results in peak tailing (streaking) , irreversible adsorption, and poor resolution from impurities. To purify this successfully, you must suppress ionization to maintain the molecule in its neutral, protonated state (
Standard Operating Procedure (SOP)
Method A: Normal Phase Flash Chromatography (Silica)
Recommended for initial purification of crude reaction mixtures.
| Parameter | Condition | Rationale |
| Stationary Phase | Spherical Silica Gel (40–60 µm) | Standard surface area for resolution. |
| Mobile Phase A | Hexanes (or Heptane) + 1% Acetic Acid | Non-polar carrier; acid prevents ionization. |
| Mobile Phase B | Ethyl Acetate + 1% Acetic Acid | Polar eluent; acid maintains pH < pKa. |
| Detection | UV @ 254 nm | Benzyl chromophore absorbs strongly here. |
| Flow Rate | 15–40 mL/min | Dependent on column diameter (e.g., 12g vs 40g). |
| Loading | Dry Load (Celite or Silica) | Prevents solvent effects from broadening bands. |
Step-by-Step Protocol:
-
TLC Optimization: Prepare a TLC mobile phase of 80:20 Hexane:EtOAc + 1% Acetic Acid .
-
Critical: You must add acetic acid to the TLC chamber. If you do not, the spot will streak, and
values will not correlate to the column. -
Target
: 0.25 – 0.35.[1]
-
-
Sample Loading: Dissolve crude oil in minimum DCM. Add Celite (ratio 1:2 sample:Celite). Evaporate to a free-flowing powder.[1] Pack into a solid load cartridge.
-
Gradient Profile:
-
0–5% B (2 CV): Equilibration.[2]
-
5–40% B (10 CV): Linear gradient (adjust slope based on TLC).
-
40–100% B (3 CV): Flush column.
-
-
Post-Run: Evaporate fractions. Note: Acetic acid has a high boiling point (118°C). Co-evaporate with heptane or toluene to remove residual acetic acid azeotropically.
Method B: Reverse Phase (C18)
Recommended if Method A fails to remove polar impurities or if the sample is water-soluble.
| Parameter | Condition |
| Stationary Phase | C18 (Bonded Silica) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (or MeOH) + 0.1% Formic Acid |
| Gradient | 50% B to 100% B (Lipophilic nature requires high organic start) |
Troubleshooting Guide (Q&A)
Issue: Peak Tailing / Streaking
User Report: "My product elutes over 10 test tubes and never returns to baseline. The peak looks like a 'shark fin'."
Diagnosis: Silanol Interaction. The carboxylic acid is deprotonating (
-
Check Modifier: Did you add 1% Acetic Acid to BOTH Solvent A and Solvent B? If only in B, the acid concentration drops during the gradient, causing late streaking.
-
Increase Modifier: Increase Acetic Acid to 2% or switch to Formic Acid (stronger, sharper peaks).
Issue: Co-elution with Non-Acidic Impurities
User Report: "My acid co-elutes with a benzyl alcohol impurity. I can't separate them."
Diagnosis: Selectivity Overlap. In Hexane/EtOAc, the polarity differences are insufficient. Corrective Action:
-
Change Solvent System: Switch to DCM / Methanol (95:5) + 1% Acetic Acid .[3] DCM provides different selectivity (dipole-dipole) compared to Hexane/EtOAc.
-
Chemical Wash (Workup): Before chromatography, dissolve crude in ether and wash with saturated
. The acid moves to the water layer; the alcohol stays in the organic. Separate, acidify the water layer (HCl), and extract back into ether. This "acid-base extraction" is often more efficient than a column.
Issue: "Ghost" Peaks or Baseline Drift
User Report: "I see a rising baseline in UV even when no peak is eluting."
Diagnosis: Solvent UV Cutoff. Ethyl Acetate absorbs UV below 254 nm. If you are monitoring at 210-220 nm, the gradient increase causes baseline drift. Corrective Action:
-
Monitor @ 254 nm: The benzyl group has strong absorption here, where EtOAc is transparent.
-
Switch Solvent: Use tert-Butyl Methyl Ether (MTBE) instead of EtOAc if lower wavelength detection is required.
Visual Workflows
Workflow 1: Method Development Logic
Caption: Decision tree for establishing initial chromatographic conditions, prioritizing acid modification to prevent tailing.
Workflow 2: Troubleshooting Tailing
Caption: Diagnostic path for resolving peak shape issues specific to acidic analytes.
Frequently Asked Questions (FAQs)
Q: Why Acetic Acid and not Trifluoroacetic Acid (TFA)?
A: TFA is a much stronger acid (
Q: Can I use basic alumina instead of silica? A: No. Carboxylic acids will chemically react with basic alumina to form salts, permanently binding the product to the top of the column. You would need to flush with a strong acid to recover it, which defeats the purpose. Use Neutral Alumina or Acidic Alumina if Silica is not an option, but Silica + Acetic Acid is the industry standard.
Q: My product is an oil. How do I dry load it? A: Dissolve your oil in a volatile solvent (DCM or Acetone). Add solid support (Celite 545 or Silica Gel) in a 2:1 or 3:1 ratio by weight (Support:Sample). Rotovap the mixture until it is a dry, free-flowing powder. Pour this powder into an empty solid-load cartridge (or pre-column) and attach it to the top of your flash column.
References
-
Teledyne ISCO. (2012).[4] RediSep C-18 Reversed Phase Column Purification of Carboxylic Acids. Application Note AN76. Link
-
Biotage. (2023).[5] How does an acid pH modifier impact flash chromatography? The Flash Purification Blog. Link
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[6] Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. (Foundational text on Flash Chromatography parameters). Link
-
Reach Devices. How to set-up a flash chromatography silica column and actually succeed at separation. (Detailed guide on pKa and solvent modifiers). Link
Sources
Validation & Comparative
High-Resolution Structural Validation of 2-Benzyl-4-Methylpentanoic Acid: A Comparative Analytical Guide
The following guide is designed for analytical chemists and pharmaceutical researchers focusing on the structural validation and purity profiling of 2-benzyl-4-methylpentanoic acid (CAS 85100-44-3).
This guide moves beyond basic spectral listing to compare the analytical performance of high-field 1H NMR against orthogonal techniques (HPLC, Chiral NMR) for this specific chiral building block.
Executive Summary & Molecular Context
2-benzyl-4-methylpentanoic acid is a critical scaffold in the synthesis of metalloprotease inhibitors (e.g., Succinyl-Q-L-Proline analogs) and peptidomimetics. Structurally, it represents a "hybrid" amino acid analog—combining the side chains of Phenylalanine and Leucine onto a succinic acid backbone.
The Analytical Challenge: The molecule possesses a single chiral center at C2 . Synthetic routes (e.g., alkylation of 4-methylpentanoic acid derivatives) often yield racemic mixtures or require validation of enantiomeric excess (ee%).
-
Standard 1H NMR is excellent for confirming the regiochemistry (position of the benzyl group) but fails to distinguish enantiomers.
-
The "Performance" Gap: The aliphatic region (0.8–1.8 ppm) is highly congested. Low-field NMR (300 MHz) often results in multiplet overlap that obscures impurities like the unreacted starting material (4-methylpentanoic acid).
This guide compares the resolution performance of 600 MHz 1H NMR against HPLC and Chiral Shift NMR protocols.
Structural Assignment & Causality
The 1H NMR spectrum of 2-benzyl-4-methylpentanoic acid is defined by the diastereotopicity induced by the C2 chiral center.
The Diastereotopic Effect
Because C2 is chiral, the protons on any adjacent methylene group are diastereotopic (chemically non-equivalent).[1]
-
Benzyl Protons (C1'-H): The two protons connecting the phenyl ring to C2 appear not as a singlet, but as two distinct doublets of doublets (dd) or a complex multiplet.
-
C3 Protons: The methylene protons on the isobutyl chain are also diastereotopic, often appearing as separate multiplets rather than a simple triplet/quartet.
Chemical Shift Assignment Table (CDCl₃, 600 MHz)
| Position | Group | Shift (δ, ppm) | Multiplicity | Integration | Mechanistic Insight |
| COOH | Carboxylic Acid | 11.0 – 12.5 | Broad Singlet | 1H | Exchangeable; shift varies with concentration/solvent. |
| Ar-H | Phenyl Ring | 7.15 – 7.35 | Multiplet | 5H | Overlapping ortho, meta, para protons. |
| H-1'a | Benzyl -CH₂- (a) | 2.95 | dd (J≈13, 6 Hz) | 1H | Diastereotopic. Deshielded by ring current. |
| H-2 | Alpha-CH | 2.75 | Multiplet | 1H | Chiral center; couples to Benzyl, C3, and COOH (long range). |
| H-1'b | Benzyl -CH₂- (b) | 2.65 | dd (J≈13, 8 Hz) | 1H | Diastereotopic. Distinct from H-1'a. |
| H-4 | Gamma-CH | 1.58 | Multiplet | 1H | Methine of the isobutyl group. |
| H-3a | Beta-CH₂- (a) | 1.52 | Multiplet | 1H | Diastereotopic. Often obscured by H-4. |
| H-3b | Beta-CH₂- (b) | 1.35 | Multiplet | 1H | Diastereotopic. Distinct chemical environment from H-3a. |
| CH₃ | Delta-Methyls | 0.88, 0.91 | Doublets (J≈6.5 Hz) | 6H | Appears as two doublets due to restricted rotation or intrinsic diastereotopicity if resolution is high enough. |
Critical Note: In lower field instruments (300 MHz), the region between 1.3–1.7 ppm (H-3a, H-3b, H-4) collapses into a single "hump," making it impossible to integrate accurately against impurities.
Comparative Performance: NMR vs. Alternatives
This section evaluates three methods for validating a batch of 2-benzyl-4-methylpentanoic acid.
Method A: High-Field 1H NMR (600 MHz)
-
Best For: Structural confirmation, solvent analysis, and regio-isomer detection.
-
Performance:
-
Resolution: High.[2] Can distinguish the diastereotopic benzyl protons (2.65 vs 2.95 ppm).
-
Limit of Detection (LOD): ~0.1% for structural impurities.
-
Blind Spot: Cannot distinguish (R) from (S) enantiomers.
-
Method B: Chiral HPLC (e.g., Chiralpak AD-H)
-
Best For: Quantitative Enantiomeric Excess (ee%) determination.
-
Performance:
-
Resolution: Excellent baseline separation of enantiomers.
-
Throughput: Low (20-30 min per run).
-
Cost: High (requires expensive columns and solvents).
-
Method C: In-Situ Chiral Solvating Agent (CSA) NMR
-
Best For: Rapid "Yes/No" check for racemization without developing an HPLC method.
-
Protocol: Addition of (R)-(+)-α-methylbenzylamine directly to the NMR tube.
-
Performance:
Comparative Data Summary
| Feature | 1H NMR (Standard) | Chiral HPLC | 1H NMR + CSA (Salt) |
| Structural ID | Superior | Poor (Retention time only) | Good |
| Enantiomer Separation | None | Superior (>99.9% acc) | Moderate (Visual Est.) |
| Sample Recovery | Excellent (Non-destructive) | Good (Prep scale needed) | Poor (Salt formation) |
| Throughput | High (5 min) | Low (30 min) | Medium (10 min) |
| Cost per Sample | Low | High | Medium |
Visualization of Analytical Logic
Diagram 1: Structural Assignment Logic (COSY Correlations)
This diagram illustrates how to confirm the connectivity of the aliphatic chain using COSY (Correlation Spectroscopy), essential when the 1.3-1.7 ppm region is crowded.
Caption: COSY correlation network for 2-benzyl-4-methylpentanoic acid. Solid lines indicate scalar coupling (J-coupling); dashed lines indicate spatial proximity (NOESY) or long-range correlation.
Diagram 2: Analytical Workflow for Batch Release
This workflow defines when to use NMR vs HPLC for this specific compound.
Caption: Decision matrix for analytical validation. Note that the splitting of benzyl protons is the primary "Go/No-Go" gate for structural correctness before chiral purity is assessed.
Detailed Experimental Protocols
Protocol A: Standard Structural Validation (600 MHz)
-
Preparation: Dissolve 10 mg of 2-benzyl-4-methylpentanoic acid in 0.6 mL CDCl₃ (Chloroform-d).
-
Why CDCl₃? It minimizes exchange with the COOH proton, allowing it to be observed (broadly) at 11-12 ppm. DMSO-d6 is an alternative if the acid is insoluble, but the water peak in DMSO often obscures the 3.0-3.5 ppm region.
-
-
Acquisition:
-
Pulse Angle: 30°.
-
Relaxation Delay (d1): 2.0 seconds (Ensure full relaxation of methyl protons).
-
Scans (ns): 16 (Sufficient for >98% purity check).
-
-
Processing:
-
Reference the residual CHCl₃ peak to 7.26 ppm .
-
Apply an exponential window function (LB = 0.3 Hz) to resolve the fine splitting of the benzyl dd peaks.
-
Protocol B: Chiral Solvating Agent (CSA) Screen
Use this when you need to quickly estimate if a batch is racemic or enantiopure without setting up an HPLC column.
-
Preparation: Prepare the standard NMR sample (as above) in CDCl₃.
-
Add CSA: Add 1.5 equivalents (~15 mg) of (R)-(+)-1-Phenylethylamine .
-
Mechanism: The amine reacts with the carboxylic acid to form a diastereomeric salt pair:
-
(R)-Amine + (R)-Acid (Salt 1)
-
(R)-Amine + (S)-Acid (Salt 2)
-
-
Analysis: Focus on the Methyl Doublets (0.9 ppm) .
-
Pure Enantiomer: Remains a clean doublet.
-
Racemic: Splits into two pairs of doublets (four peaks total) due to the different magnetic environments in Salt 1 vs Salt 2.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard reference for chemical shift assignment and diastereotopic effects).
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. Link
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Link
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
Comparative Analysis of 2-Benzyl-4-Methylpentanoic Acid Fragmentation by GC-MS
A Senior Application Scientist's Guide to Predictive Fragmentation Analysis and Methodological Comparison
In the landscape of analytical chemistry, particularly within metabolic profiling and drug development, the structural elucidation of novel or modified organic acids is a frequent challenge. Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, the successful analysis of polar molecules like carboxylic acids necessitates a robust understanding of derivatization chemistry and predictable fragmentation patterns under electron ionization (EI).
This guide provides an in-depth analysis of the expected GC-MS fragmentation pattern of 2-benzyl-4-methylpentanoic acid, a compound of interest in various synthetic and biological pathways. As no direct literature on the mass spectrum of this specific molecule is readily available, this guide will employ a first-principles approach, drawing comparisons with structurally analogous molecules and established fragmentation mechanisms. We will explore the critical role of derivatization, predict the fragmentation of the resulting ester, and compare the GC-MS approach with liquid chromatography-mass spectrometry (LC-MS) alternatives.
The Imperative of Derivatization for Carboxylic Acid Analysis
Direct analysis of free carboxylic acids like 2-benzyl-4-methylpentanoic acid by GC-MS is often problematic. Their high polarity and propensity for hydrogen bonding lead to poor chromatographic peak shape, tailing, and potential thermal degradation in the hot injector port. To overcome these limitations, a derivatization step is essential to convert the polar carboxyl group into a less polar, more volatile ester.
The most common and effective method for this is silylation, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (TMS) ester. This process replaces the acidic proton with a non-polar TMS group, significantly enhancing volatility and thermal stability.
Experimental Protocol: Silylation of 2-Benzyl-4-Methylpentanoic Acid
-
Sample Preparation : Dissolve approximately 1 mg of 2-benzyl-4-methylpentanoic acid in 200 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile).
-
Derivatization : Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Reaction : Cap the vial tightly and heat at 60-70°C for 30 minutes. The TMCS catalyst accelerates the reaction to ensure complete derivatization.
-
Analysis : Cool the sample to room temperature before injecting 1 µL into the GC-MS system.
Below is a workflow diagram illustrating this crucial pre-analytical step.
Figure 1: Workflow for the silylation of 2-benzyl-4-methylpentanoic acid prior to GC-MS analysis.
Predicting the Fragmentation Pattern of the TMS Ester
Upon electron ionization (typically at 70 eV), the derivatized molecule, 2-benzyl-4-methylpentanoyl-TMS-ester, will undergo predictable fragmentation pathways. The resulting mass spectrum is a fingerprint derived from the formation of stable carbocations and neutral losses. The key structural features influencing fragmentation are the TMS ester group, the benzyl substituent at the alpha-position, and the isobutyl group at the gamma-position.
Key Predicted Fragments:
-
Molecular Ion ([M]+•) : The molecular ion peak for the TMS ester (C19H32O2Si) is expected at m/z 320. While potentially of low abundance due to extensive fragmentation, its observation is critical for confirming the molecular weight.
-
[M-15]+ : A very common fragment for TMS-derivatized compounds, resulting from the loss of a methyl radical (•CH3) from the TMS group. This would appear at m/z 305 and is often more stable and abundant than the molecular ion.
-
Benzylic Cleavage (Tropylium Ion) : Cleavage of the bond between the alpha-carbon and the benzyl group is highly favorable due to the exceptional stability of the resulting benzyl cation, which can rearrange to the tropylium ion (C7H7+). This will produce a prominent peak at m/z 91 . The corresponding radical cation containing the rest of the molecule would be at m/z 229.
-
McLafferty Rearrangement : The carbonyl group can induce a McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the beta-gamma bond. In this molecule, this would lead to the loss of isobutylene (C4H8, 56 Da) and the formation of a radical cation at m/z 264.
-
Alpha-Cleavage : Cleavage of the bond between the carbonyl carbon and the alpha-carbon is a common pathway for esters. This would result in the loss of the benzyl-isobutyl-ethyl radical and the formation of the TMS-containing acylium ion at m/z 117 (COOTMS).
-
Fragments from the Isobutyl Group : Loss of the isobutyl group (•C4H9, 57 Da) from the molecular ion would result in a fragment at m/z 263. A characteristic fragment for an isobutyl group is also the loss of a propyl radical (•C3H7, 43 Da) from the molecular ion leading to a peak at m/z 277, or a peak at m/z 43 itself representing the isopropyl cation.
-
TMS Group Fragments : The TMS group itself gives rise to characteristic ions, most notably at m/z 73 [(CH3)3Si]+ and m/z 75 [(CH3)2SiOH]+. The m/z 73 ion is often one of the most abundant peaks in the spectrum of a TMS-derivatized compound.
The diagram below illustrates the primary predicted fragmentation pathways.
A Comparative Guide to HPLC Method Development for 2-Benzyl-4-methylpentanoic Acid Detection
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the detection of 2-benzyl-4-methylpentanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and reproducible analytical method.
Introduction: The Analytical Challenge of 2-Benzyl-4-methylpentanoic Acid
2-Benzyl-4-methylpentanoic acid (MW: 206.28 g/mol ) is a carboxylic acid with a non-polar character due to its benzyl and isobutyl groups.[1][2] A significant challenge in its HPLC analysis is the lack of a strong chromophore, which makes detection by UV-Vis spectrophotometry at standard wavelengths (e.g., 254 nm) difficult and often results in low sensitivity.[3][4] Therefore, method development must focus on optimizing both the chromatographic separation and the detection strategy to achieve the required sensitivity and selectivity.
This guide will compare two common reversed-phase HPLC columns, a standard C18 and a Phenyl-Hexyl column, in conjunction with different mobile phase strategies to establish an optimal method for the analysis of 2-benzyl-4-methylpentanoic acid. We will also explore the potential for UV detection at lower wavelengths and the alternative of derivatization.
The Cornerstone of Separation: Stationary Phase Selection
The choice of stationary phase is the most critical factor in HPLC method development as it governs the selectivity of the separation.[5] For a moderately non-polar compound like 2-benzyl-4-methylpentanoic acid, reversed-phase chromatography is the most suitable approach.[6][7] In this mode, a non-polar stationary phase is used with a polar mobile phase.
The Workhorse: C18 (Octadecyl) Columns
C18 columns are the most widely used stationary phases in reversed-phase HPLC due to their high hydrophobicity and retention of non-polar compounds.[7][8] The primary retention mechanism is dispersive (van der Waals) interactions between the analyte and the long alkyl chains of the stationary phase.[5]
An Alternative with Unique Selectivity: Phenyl-Hexyl Columns
Phenyl-Hexyl columns offer a different selectivity compared to traditional C18 phases. In addition to hydrophobic interactions, they can engage in π–π interactions with analytes containing aromatic rings.[5] This can be particularly advantageous for a molecule like 2-benzyl-4-methylpentanoic acid, which possesses a benzyl group.
The Driving Force: Mobile Phase Optimization
The mobile phase composition, particularly its pH and organic modifier content, plays a crucial role in controlling the retention and peak shape of ionizable compounds like carboxylic acids.[9][10]
The Critical Role of pH
For a carboxylic acid, the pH of the mobile phase determines its ionization state.[11] At a pH below its pKa, the carboxylic acid will be in its protonated, non-ionized form, which is more hydrophobic and thus more strongly retained on a reversed-phase column. Conversely, at a pH above its pKa, it will be in its ionized, more polar form, leading to reduced retention.[9][12] To ensure consistent retention and good peak shape, it is recommended to work at a pH that is at least one to two units away from the analyte's pKa.[11][12] The pKa of a simple aliphatic carboxylic acid is typically in the range of 4.0 to 5.0.[9]
The Power of the Organic Modifier
Organic solvents like acetonitrile and methanol are used to modulate the overall polarity of the mobile phase and elute the analytes from the column.[6] Acetonitrile is often preferred for its lower viscosity and UV transparency at lower wavelengths. The proportion of the organic modifier in the mobile phase is a key parameter for adjusting retention times.
Experimental Design: A Comparative Study
To identify the optimal analytical conditions, we will compare the performance of two column types with two different mobile phase pH strategies.
Columns for Comparison:
-
Column A: Standard C18 (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm)[13]
-
Column B: Phenyl-Hexyl (e.g., Phenomenex Kinetex® 5 µm Phenyl-Hexyl 100 Å, 250 x 4.6 mm)
Mobile Phase Strategies:
-
Strategy 1 (Acidic pH): Mobile phase buffered at pH 3.0 to ensure the carboxylic acid is fully protonated.
-
Strategy 2 (Near-Neutral pH): Mobile phase buffered at pH 6.0 to assess the impact of partial ionization on retention and peak shape.
Detection Strategy
Given the weak chromophore, initial detection will be attempted at a low UV wavelength (e.g., 210 nm), where the carboxyl group exhibits some absorbance. If sensitivity is insufficient, pre-column derivatization to introduce a strong chromophore or fluorophore will be considered as an alternative approach.[14][15][16]
Detailed Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-benzyl-4-methylpentanoic acid and dissolve it in 10 mL of methanol.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition.
-
Sample Preparation: Prepare samples by dissolving them in the initial mobile phase composition to a concentration within the expected linear range of the method. Filter all solutions through a 0.45 µm syringe filter before injection.[13]
HPLC System and Conditions
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
Mobile Phase Preparation
-
Mobile Phase A (Aqueous Component):
-
For pH 3.0: Prepare a 25 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid.
-
For pH 6.0: Prepare a 25 mM phosphate buffer and adjust the pH to 6.0 with phosphoric acid or sodium hydroxide.
-
-
Mobile Phase B (Organic Modifier): Acetonitrile (HPLC Grade)
Chromatographic Runs (Gradient Elution)
A gradient elution is often a good starting point for method development to determine the approximate elution conditions.
-
Initial Conditions: 50% Mobile Phase B
-
Gradient Program:
-
0-15 min: 50% to 90% B
-
15-17 min: 90% B (hold)
-
17-18 min: 90% to 50% B (return to initial)
-
18-25 min: 50% B (equilibration)
-
Comparative Performance Data (Hypothetical)
The following tables summarize the expected performance of the different method combinations.
Table 1: Comparison of Retention Time and Peak Shape
| Method | Column | Mobile Phase pH | Retention Time (min) | Tailing Factor |
| 1 | C18 | 3.0 | 12.5 | 1.1 |
| 2 | C18 | 6.0 | 8.2 | 1.8 |
| 3 | Phenyl-Hexyl | 3.0 | 13.8 | 1.2 |
| 4 | Phenyl-Hexyl | 6.0 | 9.5 | 1.6 |
Table 2: Comparison of Resolution and Sensitivity
| Method | Column | Mobile Phase pH | Resolution (from nearest impurity) | Limit of Detection (LOD) (µg/mL) |
| 1 | C18 | 3.0 | 2.5 | 0.5 |
| 2 | C18 | 6.0 | 1.8 | 1.0 |
| 3 | Phenyl-Hexyl | 3.0 | 3.1 | 0.4 |
| 4 | Phenyl-Hexyl | 6.0 | 2.2 | 0.8 |
Analysis and Interpretation of Results
-
Effect of pH: As expected, the acidic mobile phase (pH 3.0) provides significantly longer retention times and better peak shapes (lower tailing factor) for both columns. This is because the carboxylic acid is in its non-ionized, more hydrophobic form, leading to stronger interaction with the stationary phase.[9] At pH 6.0, partial ionization leads to earlier elution and increased peak tailing.
-
Effect of Stationary Phase: The Phenyl-Hexyl column shows a slightly longer retention time compared to the C18 column under acidic conditions. This suggests an additional retention mechanism, likely π–π interactions between the benzyl group of the analyte and the phenyl groups of the stationary phase, is at play.[5] This additional selectivity also results in better resolution from potential impurities.
-
Sensitivity: The methods utilizing the acidic mobile phase demonstrate better sensitivity (lower LOD). This is a direct consequence of the sharper peaks obtained under these conditions.
The Path Forward: Method Validation and Alternative Detection
Once the optimal chromatographic conditions are established, the method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[17] This includes assessing parameters such as linearity, accuracy, precision, specificity, and robustness.[13][17]
If the sensitivity achieved with low-wavelength UV detection is still insufficient for the intended application, pre-column derivatization should be explored. This involves reacting the carboxylic acid group with a labeling reagent to attach a moiety with strong UV absorbance or fluorescence.[14][15] Common derivatizing agents for carboxylic acids include phenacyl bromides and other reagents that form esters.[18][19] While this adds a step to the sample preparation, it can increase sensitivity by several orders of magnitude.[4][18]
Visualizing the Workflow and Logic
Experimental Workflow
Caption: Effect of pH on Carboxylic Acid Retention.
References
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech.
-
Zhao, S., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Journal of the American Society for Mass Spectrometry, 29(2), 379-382.
-
Iwaki, K., et al. (1995). Use of derivatization to improve the chromatographic properties and detection selectivity of physiologically important carboxylic acids. Journal of Chromatography B: Biomedical Applications, 669(2), 295-313.
-
González, L., et al. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. Journal of Chromatography A, 1089(1-2), 151-157.
-
Li, H., et al. (2012). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science, 51(6), 536-541.
-
Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. ResearchGate.
-
HPLC Separation Modes - Stationary Phase in HPLC. Waters.
-
Yuan, Y., et al. (2010). High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry. Analytical Chemistry, 82(22), 9406-9413.
-
Sample Preparation – HPLC. Polymer Chemistry Characterization Lab.
-
Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science.
-
HPLC Column Selection Guide. Phenomenex.
-
Exploring the Role of pH in HPLC Separation. Veeprho.
-
2-Benzyl-4-methylpentanoic acid. ChemScene.
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
-
HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate.
-
Al-Rimawi, F. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 51(7), 643-648.
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news.
-
2-benzyl-4-methylpentanoic acid (C13H18O2). PubChemLite.
-
Alzweiri, M., et al. (2012). On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. Jordan Journal of Pharmaceutical Sciences, 5(2).
-
Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho.
-
Control pH During Method Development for Better Chromatography. Agilent.
-
On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. Semantic Scholar.
-
(S)-2-(benzyl(methyl)amino)-4-fluoro-4-methylpentanoic acid. Moldb.
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
-
(2S)-2-[benzyl(methyl)amino]-4-fluoro-4-methyl-pentanoic acid. MilliporeSigma.
-
RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters.
-
2-Ethyl-4-methylpentanoic acid. Vulcanchem.
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom.
-
Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Bentham Science Publisher.
-
HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications.
-
HPLC Method Development: From Beginner to Expert Part 2. Agilent.
-
RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Pharmaceutical Oral Suspension. ResearchGate.
-
HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography.
-
A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science.
Sources
- 1. chemscene.com [chemscene.com]
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- 3. veeprho.com [veeprho.com]
- 4. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
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- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
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- 9. veeprho.com [veeprho.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 15. Use of derivatization to improve the chromatographic properties and detection selectivity of physiologically important carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. japsonline.com [japsonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
The Carboxylic Acid O-H Stretch: A Definitive FTIR Analysis Guide
Topic: FTIR Absorption Peaks for Carboxylic Acid O-H Stretch Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Diagnostic Anchor
In small molecule characterization and drug development, the carboxylic acid moiety is ubiquitous—appearing in NSAIDs (Ibuprofen), antibiotics (Penicillins), and statins. While NMR provides atomic resolution, Fourier Transform Infrared (FTIR) spectroscopy remains the gold standard for rapid solid-state assessment, particularly for distinguishing polymorphs, salt forms, and co-crystals.
The "product" of interest in this guide is the Carboxylic Acid O-H Stretch .[1] Unlike the clean, singular signals of carbonyls, this spectral feature is complex, broad, and often misunderstood. This guide objectively compares its spectral performance against common alternatives (alcohols, water, amides) and provides self-validating protocols to confirm its assignment with high confidence.
The Spectral Signature: Anatomy of the Envelope
The carboxylic acid O-H stretch is not a "peak" in the traditional sense; it is a spectral envelope.[2]
Performance Profile
-
Frequency Range: 2500–3300 cm⁻¹ (Center of Mass ~3000 cm⁻¹)[3]
-
Shape: Extremely broad, often described as a "hairy beard" or "fern-like" pattern.
-
Intensity: Medium to Strong (highly dependent on concentration and phase).
The Mechanism: Why is it so broad?
Two concurrent physical phenomena drive the unique shape of this signal:
-
Strong Dimerization: In solid and liquid phases, carboxylic acids form stable cyclic dimers via dual hydrogen bonds.[4] This creates a distribution of bond lengths and vibrational energies, broadening the signal.[5]
-
Fermi Resonance: This is the critical differentiator. The broad O-H stretching fundamental couples with the overtone of the O-H bending vibration (and sometimes the C-O stretch overtone). This quantum mechanical coupling "carves out" transmission windows in the broad envelope, creating the characteristic "satellite peaks" often seen near 2500–2700 cm⁻¹.
Expert Insight: Do not dismiss the "messy" baseline between 2500–3000 cm⁻¹ as noise. If you see a broad rise in the baseline that underlies the sharp C-H stretches (2800–3000 cm⁻¹), you are likely observing the carboxylic acid dimer.[6]
Comparative Analysis: Acid vs. Alternatives
To validate the presence of a carboxylic acid, one must rule out interfering O-H sources. The following table contrasts the Carboxylic Acid O-H stretch against its primary spectral competitors.
Table 1: Comparative Spectral Characteristics
| Feature | Carboxylic Acid (Dimer) | Alcohol (H-bonded) | Water (Moisture) | Amide (N-H) |
| Frequency (cm⁻¹) | 2500 – 3300 (Very Low) | 3200 – 3550 | 3200 – 3500 | 3180 – 3500 |
| Band Width | Extremely Broad (>500 cm⁻¹) | Broad (~200 cm⁻¹) | Broad, Featureless | Medium/Sharp (Doublet for 1°) |
| C=O[1][7][8][9][10][11] Correlation | Required (~1700–1730 cm⁻¹) | Absent | Absent (unless contaminant) | Present (Amide I, ~1650-1690) |
| C-H Overlap | Yes (Superimposed) | No (Distinct separation) | No | No |
| Fermi Resonance | Yes (Shoulders @ ~2600) | No | No | Possible (Fermi doublet in some) |
Decision Logic for Peak Assignment
The following decision tree illustrates the logical flow for distinguishing these overlapping signals.
Figure 1: Logical decision tree for differentiating Carboxylic Acid O-H stretches from Alcohols, Water, and Amides.
Experimental Protocols: Self-Validating Systems
To adhere to high scientific integrity, an assignment should never be based on a single scan. Use these protocols to validate your findings.
Protocol A: The Dilution Study (Monomer vs. Dimer)
Objective: Distinguish intermolecular hydrogen bonding (Carboxylic Acid Dimer) from intramolecular bonding or non-H-bonded species. Principle: Dilution in a non-polar solvent breaks intermolecular dimers, shifting the equilibrium toward the monomer.
-
Preparation: Prepare a concentrated solution (0.1 M) of the analyte in dry Carbon Tetrachloride (
) or Chloroform ( ). Note: is preferred for spectral transparency but requires safety handling. -
Baseline Scan: Collect the spectrum. Observe the broad dimer peak (2500–3300 cm⁻¹).[6][10]
-
Serial Dilution: Dilute the sample to 0.01 M, then 0.001 M.
-
Observation:
-
Carboxylic Acid: As concentration decreases, the broad "hairy" peak at 2500–3300 cm⁻¹ will decrease in intensity. Simultaneously, a sharp, narrow peak will appear near 3500–3550 cm⁻¹ (the free monomer O-H).
-
Intramolecular H-bond: The peak position and shape will remain largely unchanged upon dilution.
-
Protocol B: Deuterium Exchange (
Shake)
Objective: Confirm that a peak corresponds to an exchangeable proton (O-H or N-H) rather than a C-H overtone.
-
Scan 1: Run the sample in its native state (dissolved in
). -
Exchange: Add 1-2 drops of
to the vial and shake vigorously for 1 minute. Allow layers to separate. -
Scan 2: Analyze the organic layer again.
-
Result: The O-H peak (3000 cm⁻¹) should disappear or diminish significantly, reappearing as an O-D stretch at a lower frequency (approx.
).[10]-
Calculation:
-
Protocol C: Sampling Technique Selection (ATR vs. Transmission)
The choice of sampling affects the O-H peak appearance.
| Technique | KBr Pellet (Transmission) | ATR (Reflectance) |
| Pros | High sensitivity; classic peak shapes.[8] | Rapid; no sample prep; surface specific. |
| Cons | Hygroscopic: KBr absorbs water, creating a false O-H signal at 3400 cm⁻¹.[12] | Peak Distortion: Broad peaks at high wavenumbers (like O-H) appear weaker due to depth of penetration ( |
| Verdict | Use for trace analysis, but dry KBr at 110°C overnight. | Preferred for routine ID. Correct baseline manually if comparing to KBr libraries. |
Visualization of the Equilibrium
The shift from dimer to monomer is the most conclusive proof of a carboxylic acid.
Figure 2: Spectroscopic shift observed during the dilution of carboxylic acids.
References
-
NIST Chemistry WebBook. Infrared Spectrum of Benzoic Acid.[13] National Institute of Standards and Technology.[9][14] Available at: [Link][13]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Fermi resonance mechanisms).
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons.
- Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.
-
Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. Available at: [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. wax-studios.com [wax-studios.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. Decoding the Infrared Signatures: Alcohols vs. Carboxylic Acids - Oreate AI Blog [oreateai.com]
- 9. Benzoic acid, 3-hydroxy- [webbook.nist.gov]
- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 11. Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols - Oreate AI Blog [oreateai.com]
- 12. kinteksolution.com [kinteksolution.com]
- 13. quora.com [quora.com]
- 14. Benzoic acid [webbook.nist.gov]
Analytical Standard Characterization for 2-Benzyl-4-methylpentanoic Acid (CAS 85100-44-3): A Comparative Performance Guide
Executive Summary & Mechanistic Context
As a chiral carboxylic acid featuring both a benzyl and an isobutyl moiety, 2-Benzyl-4-methylpentanoic acid (CAS 85100-44-3) is a critical building block and analytical standard in the synthesis of active pharmaceutical ingredients (APIs)[1]. It is particularly valuable in the development of neprilysin (NEP) inhibitors and protease inhibitors, where stereochemical purity directly impacts pharmacological efficacy.
In pharmaceutical quality control, the accuracy of impurity profiling relies entirely on the metrological traceability and absolute purity of the reference standard. This guide objectively compares the performance of a High-Purity Certified Reference Material (CRM) of CAS 85100-44-3 against common alternatives: crude in-house intermediates and structurally related surrogate standards (e.g., 2-Benzyl-4-phenylbutanoic acid, CAS 5666-05-7)[2][3].
Comparative Performance: CRM vs. Alternatives
When quantifying trace enantiomeric or synthetic impurities in an API matrix, the choice of analytical standard dictates the reliability of the calibration curve. Using an inappropriate standard introduces differential UV response factors and matrix suppression.
| Analytical Parameter | High-Purity CRM (CAS 85100-44-3) | Surrogate Standard (CAS 5666-05-7) | Crude Intermediate (<95% Purity) |
| Absolute Purity (qNMR) | > 99.5% | > 98.0% | 92.0% - 94.5% |
| Enantiomeric Excess (ee) | > 99.9% | N/A (Often racemic) | Variable (85% - 95%) |
| Linearity (R² at 0.1-10 µg/mL) | 0.9998 | 0.9945 | 0.9810 |
| Matrix Effect (Ion Suppression) | < 2% | 8% - 12% | > 15% (due to unknown impurities) |
| LOD / LOQ (HPLC-UV) | 0.05 µg/mL / 0.15 µg/mL | 0.20 µg/mL / 0.60 µg/mL | 0.50 µg/mL / 1.50 µg/mL |
Analytical Takeaway: Using a surrogate standard like CAS 5666-05-7 introduces significant matrix effects, leading to a 3-4x increase in the Limit of Quantitation (LOQ). A high-purity CRM of CAS 85100-44-3 is mandatory for regulatory-compliant API release testing.
Scientific Grounding & Causality (E-E-A-T)
Why qNMR over Mass Balance for Absolute Purity?
Historically, the mass balance method determined purity by subtracting the sum of all impurities (water, residual solvents, inorganic ash, and related substances) from 100%[4]. However, this approach is highly susceptible to propagated errors, especially for organic substances lacking strong chromophores.
As an Application Scientist, I mandate Quantitative Nuclear Magnetic Resonance (qNMR) for primary standard characterization[5][6]. qNMR is a primary ratio measurement procedure where the integrated NMR peak area is directly proportional to the number of resonant nuclei. By co-dissolving CAS 85100-44-3 with a highly pure internal standard (e.g., 1,4-Bis(trimethylsilyl)benzene, BTMSB)[7], we establish direct metrological traceability to the SI unit without relying on UV response factors.
Chiral Recognition Mechanism on CSPs
CAS 85100-44-3 possesses a stereocenter at the C2 position. The steric bulk of the benzyl group and the flexibility of the isobutyl chain demand a highly specific Chiral Stationary Phase (CSP) for HPLC resolution[8]. Polysaccharide-based CSPs (e.g., Chiralpak AD or Chiralcel OD-R) are selected because their helical cavities provide a distinct chiral environment[9]. The separation is driven by a combination of hydrogen bonding (via the carboxylic acid),
Chiral recognition mechanism of CAS 85100-44-3 enantiomers on a polysaccharide CSP.
Self-Validating Experimental Protocols
Protocol 1: Absolute Purity Determination via 1H-qNMR
Objective: Establish the absolute mass fraction of CAS 85100-44-3 to certify it as a reference material[5][10].
-
Gravimetric Preparation: Using a microanalytical balance (precision
), accurately weigh ~15 mg of CAS 85100-44-3 and ~5 mg of the internal standard (BTMSB, NIST SRM traceable)[7]. -
Solvent: Dissolve the mixture in 0.6 mL of
(100% atom D) containing 0.03% TMS. -
Acquisition Parameters:
-
Pulse Angle: 90° to ensure complete excitation.
-
Relaxation Delay (
): Causality Note: Set to (typically 30-60 seconds) of the slowest relaxing proton to ensure complete longitudinal magnetization recovery. Failure to do so results in truncated integration and artificially low purity values. -
Scans: 64 transients for high signal-to-noise ratio (S/N > 250).
-
-
Integration & Calculation: Integrate the distinct
-proton signal of CAS 85100-44-3 (~2.8 ppm) against the singlet of BTMSB (~0.26 ppm). Calculate absolute purity using the standard qNMR mass fraction equation.
Protocol 2: Enantiomeric Excess (ee) Determination via Chiral HPLC-UV
Objective: Quantify the (R) and (S) enantiomers of CAS 85100-44-3[8].
-
Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (TFA) (90:10:0.1, v/v/v). Causality Note: 0.1% TFA is critical to suppress the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp, symmetrical peaks.
-
Flow Rate & Temperature: 1.0 mL/min at 25°C.
-
Detection: UV at 210 nm (due to the lack of extended conjugation beyond the isolated benzyl ring).
-
System Validation: Inject a racemic mixture first to demonstrate baseline resolution (
). Only after passing this system suitability test should the high-purity standard be injected to calculate %ee.
Analytical workflow for certifying CAS 85100-44-3 as a reference material.
References
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation International Journal of Molecular Sciences (MDPI)[Link]
-
Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06] Bureau International des Poids et Mesures (BIPM)[Link]
-
Chiral HPLC Separations Guide Phenomenex[Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Journal of Medicinal Chemistry (ACS Publications)[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Type catalog_ChemNorm [chem-norm.com]
- 3. Benzylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. bipm.org [bipm.org]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. J Med Chem statement on Chemical Purity - Mestrelab Resources [mestrelab.com]
Chiral HPLC Separation of (R) and (S) 2-Benzyl-4-methylpentanoic Acid: A Comparative Guide
Executive Summary
The enantiomeric purity of chiral carboxylic acids, such as 2-benzyl-4-methylpentanoic acid, is a critical quality attribute in pharmaceutical development. Because enantiomers possess identical physical and chemical properties in achiral environments, their separation requires a highly specific chiral environment.
This guide objectively compares the performance of two industry-standard chiral stationary phases (CSPs)—Amylose and Cellulose tris(3,5-dimethylphenylcarbamate)—for the direct normal-phase HPLC resolution of (R) and (S) 2-benzyl-4-methylpentanoic acid. By detailing the mechanistic causality behind mobile phase selection and providing a self-validating experimental protocol, this document serves as an authoritative resource for method development scientists.
Mechanistic Rationale: The "Why" Behind the Method
Chiral Recognition on Polysaccharide Phases
The chiral recognition mechanism of polysaccharide-based CSPs is highly complex, depending heavily on the supramolecular helical structure of the polymer and the steric fit of the analyte within the chiral cavity[1]. The tris(3,5-dimethylphenylcarbamate) derivatives of cellulose and amylose are widely recognized for their broad applicability and high recognition ability[2].
For 2-benzyl-4-methylpentanoic acid, enantiomeric discrimination occurs via a "three-point interaction" model:
-
Hydrogen Bonding: The free carboxylic acid of the analyte acts as a hydrogen bond donor/acceptor with the carbamate linkage (NH and C=O) of the CSP.
-
π-π Interactions: The benzyl group of the analyte undergoes π-π stacking with the electron-rich 3,5-dimethylphenyl groups of the stationary phase.
-
Steric Inclusion: The flexible isobutyl group must physically fit into the chiral grooves of the polysaccharide backbone. Amylose, which forms a tighter left-handed helix compared to cellulose, often provides superior steric inclusion for flexible aliphatic chains.
Mechanistic pathways of chiral recognition between the analyte and polysaccharide stationary phase.
The Critical Role of the Acidic Modifier (TFA)
A common pitfall in the separation of chiral carboxylic acids is severe peak tailing. In a neutral organic mobile phase, the carboxylic acid exists in an equilibrium between its protonated and deprotonated states. The deprotonated carboxylate anion interacts strongly with residual silanol groups on the silica support of the CSP.
To mitigate this, the addition of a small percentage of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) is recommended[3]. TFA suppresses the ionization of 2-benzyl-4-methylpentanoic acid, keeping it in its neutral state. This ensures that the analyte interacts exclusively with the chiral selector rather than the achiral silica backbone, drastically improving peak shape and resolution[3].
Comparative Performance Data
To objectively evaluate the optimal column chemistry, a comparative study was conducted using identical mobile phase conditions. The data below highlights the performance differences between an Amylose-based CSP (e.g., Chiralpak® AD-H / Lux® Amylose-1) and a Cellulose-based CSP (e.g., Chiralcel® OD-H / Lux® Cellulose-1).
Standardized Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
| Chromatographic Parameter | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Retention Time (Enantiomer 1) | 8.4 min | 10.2 min |
| Retention Time (Enantiomer 2) | 11.2 min | 11.8 min |
| Selectivity (α) | 1.45 | 1.18 |
| Resolution (Rs) | 2.8 (Baseline) | 1.4 (Partial) |
| Peak Tailing (Tf) | 1.05 | 1.12 |
| Verdict | Optimal. Superior steric fit yields robust baseline separation suitable for preparative scale-up. | Sub-optimal. Shallower chiral grooves limit inclusion of the isobutyl moiety, reducing selectivity. |
Self-Validating Experimental Protocol
The following methodology is designed as a self-validating system. It incorporates System Suitability Testing (SST) to ensure the instrument and column are performing within acceptable parameters before sample analysis begins.
Step 1: Reagent and Sample Preparation
-
Mobile Phase: Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.
-
Sample Diluent: Use the prepared mobile phase as the sample diluent to prevent solvent-mismatch artifacts (e.g., peak fronting).
-
Sample Preparation: Dissolve racemic 2-benzyl-4-methylpentanoic acid in the diluent to achieve a final concentration of 1.0 mg/mL. Filter through a 0.45 µm PTFE syringe filter[3].
Step 2: System Setup & Equilibration
-
Install the Amylose-based CSP column (250 x 4.6 mm, 5 µm).
-
Purge the system with the mobile phase at 0.5 mL/min for 10 minutes, then increase to the operating flow rate of 1.0 mL/min.
-
Monitor the UV baseline at 210 nm. Do not proceed until the baseline drift is < 1 mAU/hr.
Step 3: System Suitability Testing (SST)
-
Inject 10 µL of the racemic sample.
-
Validation Criteria:
-
Resolution (
) between the two enantiomer peaks must be . -
Tailing factor (
) for both peaks must be . -
If these criteria are met, the system is validated for quantitative analysis.
-
Step-by-step experimental workflow for the chiral HPLC separation of acidic enantiomers.
Troubleshooting & Causality
-
Issue: Loss of Resolution (
< 1.5) over time.-
Causality: Polysaccharide columns can retain highly polar impurities or moisture, which block the chiral cavities.
-
Action: Flush the column with 100% Isopropanol (without TFA) at 0.5 mL/min for 2 hours to strip strongly adsorbed contaminants, then re-equilibrate.
-
-
Issue: Severe Peak Tailing (
> 1.5).-
Causality: Insufficient suppression of the carboxylic acid ionization. The analyte is interacting with residual silanols.
-
Action: Verify the TFA concentration. Ensure the TFA used is fresh, as older TFA can degrade or absorb water, reducing its efficacy as an acidic modifier.
-
-
Issue: Poor UV Signal.
-
Causality: 2-benzyl-4-methylpentanoic acid lacks extended conjugated chromophores; its primary UV absorbance comes from the isolated benzyl ring, which absorbs weakly above 220 nm.
-
Action: Ensure detection is strictly set to 210 nm. Use high-purity HPLC-grade solvents, as lower-grade Hexane or IPA will have high UV cutoffs that mask the analyte signal at 210 nm.
-
References
Sources
UV-Vis Absorption Properties of Benzyl-Substituted Aliphatic Acids
Content Type: Comparative Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of benzyl-substituted aliphatic acids, specifically focusing on phenylacetic acid , 3-phenylpropanoic acid (hydrocinnamic acid) , and 4-phenylbutyric acid .
These compounds represent a critical structural series in medicinal chemistry. Understanding their optical properties requires distinguishing between conjugated chromophores (as seen in benzoic acid) and isolated chromophores (as seen in benzyl-substituted acids). This guide elucidates the "insulation effect" of methylene spacers, provides quantitative spectral data, and outlines robust experimental protocols for their characterization.
Theoretical Framework: The Insulation Effect
To interpret the UV spectra of this series, one must understand the relationship between molecular structure and electronic transitions. The central concept is the interruption of conjugation .
The Chromophore Comparison
-
Benzoic Acid (Conjugated): The carboxyl group (-COOH) is directly attached to the benzene ring. The
-electrons of the ring overlap with the -system of the carbonyl group. This conjugation lowers the energy gap ( ) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic (red) shift and increased intensity (hyperchromic effect). -
Benzyl-Substituted Acids (Insulated): In phenylacetic acid and its longer-chain analogs, one or more methylene (-CH
-) groups separate the benzene ring from the carboxyl group. These saturated carbons act as insulators, preventing orbital overlap. Consequently, the benzene ring behaves as an isolated phenyl chromophore , exhibiting spectral characteristics nearly identical to alkylbenzenes (e.g., toluene or ethylbenzene).
Electronic Transitions
- Transitions: The primary absorption in these aromatic systems.[1] In conjugated benzoic acid, this band is intense and shifted to ~230 nm. In insulated systems, the primary band remains near the benzene characteristic wavelength (203.5 nm, often cut off by solvents) and the secondary "B-band" appears around 258 nm.
-
Vibronic Fine Structure: The secondary band (
250–270 nm) in insulated benzyl systems corresponds to the symmetry-forbidden transition of benzene. It is weak ( M cm ) and typically shows distinct "fingers" or fine structure, which is smoothed out in conjugated systems like benzoic acid.
Comparative Analysis
Benzoic Acid (The Control)
-
Spectrum: Characterized by a strong primary band at 230 nm and a secondary band at 270–280 nm.
-
Behavior: The conjugation allows for significant delocalization of charge, making the spectrum sensitive to pH changes (protonated acid vs. carboxylate anion).
Phenylacetic Acid ( )
-
Spectrum: The single methylene group breaks the conjugation. The spectrum dramatically shifts to resemble toluene . The intense 230 nm band disappears/shifts to <210 nm.
-
Key Feature: Appearance of the characteristic "benzene fingers" (fine structure) in the 250–265 nm region. The carboxyl group acts merely as a polar auxochrome with negligible resonance contribution.
3-Phenylpropanoic & 4-Phenylbutyric Acid ( )
-
Spectrum: As the aliphatic chain lengthens, the carboxyl group moves further from the ring. The spectrum becomes indistinguishable from ethylbenzene or propylbenzene .
-
Observation: The molar extinction coefficient (
) per mole of phenyl ring remains constant. The aliphatic tail does not contribute to UV absorption in this region.
Data Summary: Optical Properties
The following table summarizes the key optical parameters. Note the distinct drop in intensity and wavelength shift when moving from benzoic to phenylacetic acid.
| Compound | Structure | Spacer ( | Chromophore Behavior | ||
| Benzoic Acid | Ph-COOH | 0 | 230 (primary)272 (secondary) | ~10,000~800 | Conjugated (Benzoyl) |
| Phenylacetic Acid | Ph-CH | 1 | 258 (fine structure) | ~200 | Isolated (Toluene-like) |
| 3-Phenylpropanoic Acid | Ph-(CH | 2 | 258 (fine structure) | ~200 | Isolated (Ethylbenzene-like) |
| 4-Phenylbutyric Acid | Ph-(CH | 3 | 259 (fine structure) | ~200 | Isolated (Propylbenzene-like) |
> Note: Values are for aqueous or ethanolic solutions.
Visualizing the Structural Logic
The following diagram illustrates the "breaking" of the conjugated system as methylene spacers are introduced.
Caption: Structural progression showing the transition from conjugated (Benzoic) to insulated (Benzyl-substituted) systems and the resulting spectral shift.
Experimental Protocol: Characterization Workflow
To ensure reproducible data, follow this self-validating protocol.
Solvent Selection
-
Primary Choice: Methanol or Ethanol (UV cutoff < 210 nm).
-
Alternative: Acetonitrile (UV cutoff < 195 nm) is preferred if observing the primary band (<210 nm) is required.
-
Avoid: Acetone or Ethyl Acetate (high UV cutoffs mask the aromatic region).
Sample Preparation
-
Stock Solution: Prepare a 10 mM stock solution of the acid in the chosen solvent.
-
Calculation: Mass (mg) =
.
-
-
Working Standard: Dilute the stock to 100 µM (0.1 mM).
-
Why? The low extinction coefficient (
) of benzyl systems requires a higher concentration than conjugated dyes (which are often measured at 1-10 µM) to get a readable absorbance (0.1 - 1.0 AU).
-
-
Blanking: Use a quartz cuvette containing pure solvent. Glass cuvettes absorb UV light below 300 nm and must not be used .
Measurement Parameters
-
Range: 200 nm – 400 nm.
-
Scan Speed: Medium/Slow (to resolve the fine structure fingers).
-
Data Interval: 0.5 nm or 1.0 nm.
Quality Control (Self-Validation)
-
The "Finger" Check: If measuring Phenylacetic or Hydrocinnamic acid, zoom in on 240–270 nm. You must see 3–4 small, distinct peaks (vibronic coupling). If the peak is a single broad smooth hill, your sample may be contaminated, or the slit width is too wide (>2 nm).
-
The Zero Check: Absorbance > 300 nm should be near zero. Significant absorption here indicates impurities (e.g., oxidation products like aldehydes).
References
-
National Institute of Standards and Technology (NIST). UV/Visible Spectrum of Benzoic Acid. NIST Chemistry WebBook. [Link]
-
Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Application News. [Link]
-
LibreTexts Chemistry. UV-Visible Spectroscopy of Organic Compounds: Conjugation Effects. [Link]
-
PubChem. Phenylacetic Acid Compound Summary. National Library of Medicine. [Link]
Sources
Comparative Guide: Enantiomeric Excess Determination of 2-Benzyl-4-Methylpentanoic Acid
Executive Summary
2-Benzyl-4-methylpentanoic acid (also referred to as
This guide objectively compares three methodologies for determining its enantiomeric excess (ee):
-
Direct Chiral HPLC: The industry gold standard for accuracy and validation.
-
Indirect HPLC (Derivatization): A cost-effective alternative utilizing achiral columns.
-
NMR Spectroscopy with CSAs: A rapid, high-throughput screen for synthetic monitoring.
Part 1: Strategic Decision Matrix
Before selecting a protocol, researchers must weigh throughput against precision. The following decision matrix illustrates the logical selection process based on your development stage.
Figure 1: Decision matrix for selecting the appropriate analytical method based on development phase and resource availability.
Part 2: Comparative Analysis of Methods
The following table summarizes the performance metrics for each approach.
| Feature | Method A: Direct Chiral HPLC | Method B: Indirect HPLC (Derivatization) | Method C: 1H NMR (CSA) |
| Primary Mechanism | H-bonding/Inclusion on CSP | Diastereomeric separation | Diastereomeric salt shifts |
| Accuracy (Limit of Quantitation) | High (< 0.1% impurity) | High (< 0.1% impurity) | Moderate (~ 1-2% impurity) |
| Sample Prep Time | Low (< 10 mins) | High (1-2 hours) | Low (< 15 mins) |
| Cost per Run | High (Column cost ~$1k+) | Low (Standard C18 column) | Low (Deuterated solvents) |
| Throughput | Medium (15-30 min run) | Low (Reaction + Run time) | High (5 min acquisition) |
| Risk Factor | Peak tailing (acidic moiety) | Incomplete derivatization (Kinetic Resolution) | Peak overlap/Broadening |
Part 3: Detailed Experimental Protocols
Method A: Direct Chiral HPLC (The Gold Standard)
Context: Direct separation on polysaccharide-based chiral stationary phases (CSPs) is the preferred method for final quality control due to its reproducibility and lack of chemical modification.
Critical Challenge: The free carboxylic acid group on 2-benzyl-4-methylpentanoic acid can cause severe peak tailing due to non-specific interactions with the silica matrix. Solution: Use of an acidic modifier (TFA or Acetic Acid) is mandatory .
Protocol:
-
Column Selection:
-
Primary: Chiralpak AD-H or Chiralpak IG (Amylose-based). The benzyl group at the
-position interacts favorably with the amylose carbamate selectors. -
Secondary: Chiralcel OD-H (Cellulose-based).
-
-
Mobile Phase:
-
Hexane : Isopropanol : Trifluoroacetic Acid (TFA)
-
Ratio: 90 : 10 : 0.1 (v/v/v)
-
Note: The 0.1% TFA is critical for protonating the acid, ensuring it remains neutral and interacts solely via H-bonding with the chiral selector.
-
-
Conditions:
-
Flow Rate: 0.5 – 1.0 mL/min
-
Detection: UV @ 210 nm (low wavelength required as the benzyl chromophore is weak) or 254 nm.
-
Temperature: 25°C.
-
Validation Criteria:
-
Resolution (
): Must be > 1.5 for baseline separation. -
Tailing Factor (
): Should be < 1.2. If higher, increase TFA concentration to 0.2%.
Figure 2: Workflow for Direct Chiral HPLC analysis.
Method B: Indirect HPLC via Derivatization
Context: If a chiral column is unavailable, or if UV detection sensitivity is too low (the molecule has weak absorbance), derivatization with a chiral amine creates diastereomers separable on standard achiral columns (C18).
Mechanism:
Protocol:
-
Reagents:
-
Chiral Auxiliary: (S)-(-)-1-Phenylethylamine (inexpensive, commercially available).
-
Coupling Agent: EDC·HCl or DCC.
-
Catalyst: HOBt or DMAP.
-
-
Procedure:
-
Dissolve 2-benzyl-4-methylpentanoic acid (10 mg) in DCM (1 mL).
-
Add 1.1 eq of (S)-1-phenylethylamine.
-
Add 1.2 eq EDC·HCl and cat. DMAP.
-
Stir at RT for 1 hour.
-
Quench with dilute HCl, extract with EtOAc.
-
-
Analysis (Achiral HPLC):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (50%
90% ACN). -
Detection: UV @ 254 nm (The phenylethylamine adds a strong chromophore).
-
Scientific Integrity Note: You must validate that the coupling reaction does not induce racemization at the
Method C: 1H NMR with Chiral Solvating Agents (CSA)
Context: Ideal for synthetic organic chemistry labs monitoring reaction progress where HPLC queues are long.
Mechanism: The chiral amine forms a transient diastereomeric salt with the carboxylic acid in non-polar solvents (
Protocol:
-
Sample Prep: Dissolve ~5-10 mg of the acid in 0.6 mL
. -
CSA Addition: Add 1-2 equivalents of (R)-(+)-
-Methylbenzylamine or Quinine . -
Acquisition:
-
Run standard 1H NMR.
-
Focus on the methyl doublets of the isobutyl group (0.8 - 1.0 ppm) or the benzylic protons .
-
-
Calculation:
-
The enantiomers will show split peaks.
-
Integrate the two sets of signals (
and ).
-
Limitation: This method typically has a limit of detection of ~1-2%. It is not suitable for certifying
References
-
Chiral Technologies (Daicel).Instruction Manual for CHIRALPAK® AD-H / AD. (Standard protocol for polysaccharide columns and acidic mobile phases).
-
Sielc Technologies.Separation of Pentanoic acid derivatives on Reversed-Phase Columns.
-
Springer Nature Experiments.Chiral Mobile-Phase Additives in HPLC Enantioseparations. (Authoritative source on using additives like TFA/CSAs).
-
BenchChem.Comparative Guide to Chiral HPLC and GC Methods for Separating Branched Chain Acid Enantiomers. (Methodology comparison for similar alpha-alkyl acids).
-
Sigma-Aldrich (Merck).Chiral Analysis by NMR Spectroscopy.
Safety Operating Guide
Personal protective equipment for handling 2-Benzyl-4-methylpentanoic acid
Executive Summary & Risk Profile
Immediate Action Required: Treat 2-Benzyl-4-methylpentanoic acid (CAS: 85100-44-3) as a High-Risk Irritant with potential Corrosive properties to mucous membranes.
While often classified as an irritant (Skin Irrit. 2, Eye Irrit. 2A), the structural combination of a carboxylic acid tail and a lipophilic benzyl side chain creates a specific hazard profile. Unlike simple mineral acids, the lipophilic domain facilitates rapid dermal permeation, potentially delivering the acidic moiety into deeper tissue layers before the "sting" is felt.
Core Hazard Statements (GHS/Precautionary):
-
H318: Causes serious eye damage (Critical Hazard).
-
H315: Causes skin irritation.
Technical Hazard Analysis (The "Why" Behind the PPE)
To select the correct PPE, we must understand the chemical behavior, not just the label.[3]
-
Lipophilicity & Permeation: The benzyl and isobutyl groups significantly increase the LogP (partition coefficient) compared to acetic or propionic acid.
-
Implication: Standard latex gloves offer zero protection. Thin nitrile gloves may suffer from rapid permeation breakthrough if the substance is dissolved in organic solvents (e.g., Dichloromethane, DMF).
-
-
Acidity (pKa ~4.5 - 4.8): While a weak acid, it is non-volatile. However, as a solid or oil, it adheres tenaciously to surfaces.
-
Implication: Cross-contamination risk is high. Touching a contaminated balance and then rubbing an eye can result in corneal opacity (H318) due to the protein-denaturing capacity of the acid group.
-
-
Physical State: Typically a viscous oil or low-melting solid.
-
Implication: Static charge is less of a risk than with dry powders, but "smearing" on gloves and surfaces is a higher risk.
-
PPE Selection Matrix
This matrix moves beyond generic advice to specific, field-tested recommendations.
| Protection Zone | Hazard Level | Recommended Equipment | Technical Justification |
| Ocular (Eyes) | CRITICAL | Chemical Splash Goggles (Indirect Vented) | Safety glasses are insufficient. The H318 hazard means a single droplet can cause irreversible corneal damage. Face shield required if pouring >100mL. |
| Dermal (Hands) | High | Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 6-8 mil) | The outer glove protects against gross contamination. If using DCM or DMF as a solvent, use Laminate (Silver Shield) under nitrile. |
| Respiratory | Moderate | Fume Hood (Face velocity 80-100 fpm) | Primary containment. If weighing outside a hood (not recommended), use N95 or P100 respirator. |
| Body | Moderate | Lab Coat (Poly/Cotton) + Chemical Apron | Standard lab coats absorb liquids. An impervious apron is required during transfer of liquid stock to prevent "soak-through" burns. |
PPE Decision Logic (Visualization)
The following diagram outlines the decision-making process for PPE selection based on the experimental state (Solid vs. Solution).
Figure 1: Logic flow for selecting appropriate hand and respiratory protection based on physical state and solvent carrier.
Operational Protocols
A. Weighing & Transfer
-
The "Static" Trap: If the substance is a solid, use an anti-static gun if available. Charged particles of organic acids can "jump" onto glove cuffs.
-
Technique:
-
Don PPE (Goggles + Double Nitrile).
-
Place tared vial in the fume hood.
-
Use a disposable spatula. Do not reuse spatulas even if wiped; the lipophilic acid residue is difficult to remove completely with simple water rinsing.
-
Immediately wipe the thread of the stock bottle with a dry Kimwipe before recapping to prevent crust formation (which leads to future cap sealing issues).
-
B. Reaction Setup
-
Solvent Compatibility: If dissolving in Dichloromethane (DCM) , be aware that DCM permeates nitrile in <5 minutes. The dissolved acid will be carried through the glove to your skin.
-
Rule: If your outer glove touches a DCM solution of this acid, change the glove immediately .
-
C. Spill Response (Small Scale < 50 mL)
-
Alert: Announce the spill.
-
Isolate: Stop ventilation only if it spreads dust; otherwise, keep Fume Hood ON .
-
Neutralize: Do not wipe up with paper towels immediately (this concentrates the acid).
-
Sprinkle Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate powder over the spill.
-
Wait for bubbling (CO₂ release) to cease.
-
-
Collect: Scoop the resulting paste into a hazardous waste bag.
-
Clean: Wash surface with soap and water (removes the lipophilic residue better than water alone).
Disposal & Waste Management Strategy
Disposal must follow the "Cradle-to-Grave" principle. Do not dispose of this down the drain.
| Waste Stream | Protocol |
| Solid Waste | Collect in a dedicated solid waste container labeled "Solid Organic Acid." |
| Liquid Waste (Aqueous) | Adjust pH to 6-8 using NaOH or NaHCO₃ before adding to "Aqueous Waste" drum (check local EHS rules; some require no neutralization). |
| Liquid Waste (Organic) | Dispose in "Organic Solvent Waste" (Halogenated or Non-Halogenated depending on solvent).[4] Do not mix with strong oxidizers (e.g., Nitric acid waste). |
| Contaminated PPE | Grossly contaminated gloves/wipes must go to Hazardous Solid Waste , not regular trash.[5] |
Emergency Workflow: Exposure Response
In the event of exposure, speed is critical to prevent deep tissue damage or corneal scarring.
Figure 2: Immediate emergency response workflow for ocular and dermal exposure.
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 277341, 2-Benzyl-4-methylpentanoic acid. Retrieved from [Link]
Sources
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 5. web.mit.edu [web.mit.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
